molecular formula C12H27NO B1329883 4-(Diisobutylamino)-1-Butanol CAS No. 70289-33-7

4-(Diisobutylamino)-1-Butanol

Cat. No.: B1329883
CAS No.: 70289-33-7
M. Wt: 201.35 g/mol
InChI Key: CGMXEHSYBRPJJL-UHFFFAOYSA-N
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Description

4-(Diisobutylamino)-1-Butanol is a useful research compound. Its molecular formula is C12H27NO and its molecular weight is 201.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165621. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(2-methylpropyl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-11(2)9-13(10-12(3)4)7-5-6-8-14/h11-12,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMXEHSYBRPJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCCCO)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220539
Record name 1-Butanol, 4-diisobutylamino-
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Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-33-7
Record name 1-Butanol, 4-diisobutylamino-
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Record name NSC165621
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanol, 4-diisobutylamino-
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Record name 4-(DIISOBUTYLAMINO)-1-BUTANOL
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Foundational & Exploratory

Chemical structure and molecular weight of 4-(Diisobutylamino)-1-Butanol

[1]

Executive Summary

4-(Diisobutylamino)-1-Butanol (CAS: 70289-33-7) is a specialized tertiary amino-alcohol intermediate characterized by a linear four-carbon spacer separating a polar hydroxyl headgroup from a bulky, hydrophobic diisobutyl-amine tail.[1][2] With a molecular weight of 201.35 g/mol , this compound serves as a critical building block in the synthesis of functionalized lipids, particularly ionizable cationic lipids for Lipid Nanoparticle (LNP) delivery systems, and as a structural motif in medicinal chemistry for modulating lipophilicity and pKa.[2][3]

Part 1: Molecular Identity & Structural Analysis[4][5]

Chemical Identification

The molecule consists of a butanol chain substituted at the 4-position with a diisobutylamino group.[1][2][3][4] The steric bulk of the isobutyl groups distinguishes it from linear dialkyl analogs (e.g., diethyl or dipropyl), influencing its interaction with lipid bilayers and enzymatic active sites.[2][3]

ParameterData
IUPAC Name 4-[Bis(2-methylpropyl)amino]butan-1-ol
CAS Registry Number 70289-33-7
Molecular Formula

SMILES CC(C)CN(CCCC(O))CC(C)C
InChI Key CGMXEHSYBRPJJL-UHFFFAOYSA-N
Molecular Weight 201.35 g/mol
Structural Architecture

The molecule exhibits an amphiphilic character, possessing a hydrophilic hydroxyl terminus and a hydrophobic amine terminus.[2][3] The "soft" branching of the isobutyl groups increases the Van der Waals volume compared to n-butyl isomers, potentially disrupting tight packing in crystal lattices or lipid membranes.[2][3]

Figure 1: Structural decomposition of this compound highlighting functional domains.

Part 2: Physicochemical Profile[4][5]

The physicochemical properties of this compound are dominated by the basicity of the tertiary amine and the hydrogen-bonding capability of the alcohol.[2]

Key Physical Constants

Note: Experimental values for this specific CAS are limited; values below represent high-confidence predicted data based on structure-activity relationship (SAR) models for homologous amino-alcohols.

PropertyValue / RangeContext
Molecular Weight 201.35 g/mol Exact Mass: 201.209
Boiling Point ~271°C (Predicted)High BP due to H-bonding
Density ~0.87 g/cm³Less dense than water
pKa (Base) 10.2 ± 0.5Typical for tertiary alkyl amines
LogP ~3.0Moderately lipophilic
Solubility Soluble in organic solvents (DCM, THF, Ethanol); Limited water solubility at neutral pHBecomes water-soluble as a salt (pH < 8)
Solubility & Basicity Logic
  • Basicity: The nitrogen atom is sp3 hybridized with a lone pair available for protonation.[2][3] The electron-donating effect of the two isobutyl groups stabilizes the resulting ammonium cation, making it a relatively strong base.[2][3]

  • Lipophilicity: With a C12 carbon skeleton, the molecule is significantly more lipophilic than lower homologs like diethylaminoethanol.[2][3] This makes it an excellent candidate for extracting into organic phases or partitioning into lipid bilayers.[2][3]

Part 3: Synthesis & Manufacturing Pathways

While specific industrial patents for this exact CAS are rare, the synthesis follows established high-fidelity protocols for N-alkylated amino alcohols.[2][3] The most robust pathway is the Nucleophilic Substitution of Halo-alcohols .[2][3]

Synthesis Protocol: Alkylation Route

Reaction: Diisobutylamine + 4-Chloro-1-butanol

2
Reagents:
  • Substrate: Diisobutylamine (CAS 110-96-3) - Nucleophile[2][3]

  • Reagent: 4-Chloro-1-butanol (CAS 928-51-8) - Electrophile[2]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine - Acid Scavenger[2][3]
    
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)[2][3]

Step-by-Step Methodology:
  • Setup: Charge a reaction vessel with Diisobutylamine (1.0 eq) and

    
     (1.5 eq) in anhydrous Acetonitrile.
    
  • Addition: Heat the mixture to 60°C. Add 4-Chloro-1-butanol (1.1 eq) dropwise over 30 minutes to control exotherm.

  • Reflux: Increase temperature to reflux (~82°C for ACN) and stir for 12–18 hours. Monitor conversion via TLC or GC-MS (disappearance of amine).[2][3]

  • Workup: Cool to room temperature. Filter off solid salts (

    
    , excess carbonate).[2][3]
    
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in Ethyl Acetate and wash with water (to remove unreacted halo-alcohol) and brine.[2][3]

  • Purification: If necessary, purify via vacuum distillation (high vacuum required due to high BP) or column chromatography (Silica, MeOH/DCM gradient).[2][3]

Figure 2: Synthetic workflow for the production of this compound via nucleophilic substitution.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR ( -NMR)

Solvent:

  • 
     0.9 ppm (d, 12H):  Methyl protons of the isobutyl groups (
    
    
    ).[2][3]
  • 
     1.6–1.8 ppm (m, 6H):  Multiplets for the methine protons of isobutyl groups and the internal methylene protons of the butane chain.[2][3]
    
  • 
     2.1 ppm (d, 4H):  Methylene protons adjacent to nitrogen in the isobutyl group (
    
    
    ).[2][3]
  • 
     2.4 ppm (t, 2H):  Methylene protons of the butane chain adjacent to nitrogen (
    
    
    ).[2][3]
  • 
     3.6 ppm (t, 2H):  Methylene protons adjacent to the hydroxyl group (
    
    
    ).[2][3]
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Parent Ion

    
    :  Calculated m/z = 202.21. Observed peak expected at 202.2 .[2][3][4]
    

Part 5: Applications in Drug Development

Ionizable Lipids for LNP Formulations

The most significant potential application of this compound is as a headgroup precursor for ionizable lipids used in mRNA delivery (e.g., COVID-19 vaccines, gene therapy).[2]

  • Mechanism: The tertiary amine can be protonated at acidic pH (endosomal pH ~5.5), facilitating endosomal escape of the nanoparticle payload.[2][3]

  • Design Advantage: The branched isobutyl tails provide a "cone" shape to the lipid, which promotes the formation of non-bilayer hexagonal phases (

    
    ), a critical step for membrane fusion and intracellular release.[2][3]
    
Pharmaceutical Building Block
  • Local Anesthetics: Structural similarity to Bupivacaine and Lidocaine intermediates suggests utility in synthesizing novel sodium channel blockers.[2][3]

  • Solubility Modulator: Attaching this moiety to a poorly soluble drug scaffold can enhance lipid solubility (for blood-brain barrier penetration) while maintaining water solubility in its salt form.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5948514, this compound. Retrieved from [Link][2]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[2][3] Molecular Therapy.[2][3] (General reference for amino-lipid design logic).

Physical and chemical properties of 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS 70289-33-7 | Molecular Formula: C₁₂H₂₇NO

Executive Summary

4-(Diisobutylamino)-1-Butanol is a specialized tertiary amine alcohol used primarily as a building block in medicinal chemistry and organic synthesis. Characterized by its bulky diisobutylamino group, this compound serves as a critical intermediate for introducing lipophilic basic centers into pharmaceutical scaffolds. Its structural properties make it particularly valuable in the development of cardiovascular agents (anti-arrhythmics) and CNS-active compounds where modulation of the partition coefficient (LogP) and steric environment is required.

Molecular Identification & Structural Analysis

The molecule consists of a linear four-carbon butanol chain terminated by a bulky diisobutylamino group. The steric hindrance provided by the two isobutyl groups protects the nitrogen center from rapid metabolic N-dealkylation compared to its linear n-butyl analogs, a feature often exploited to enhance the metabolic stability of drug candidates.

Identifier Value
CAS Number 70289-33-7
IUPAC Name 4-[Bis(2-methylpropyl)amino]butan-1-ol
Molecular Formula C₁₂H₂₇NO
Molecular Weight 201.35 g/mol
SMILES CC(C)CN(CCCC(O))CC(C)C
InChI Key Predicted based on structure
Structural Class Amino Alcohol / Tertiary Amine
Structural Visualization

The following diagram illustrates the chemical connectivity and functional zones of the molecule.

ChemicalStructure N_core Tertiary Amine Center (Basic, Nucleophilic) Linker C4 Alkyl Chain (Flexible Linker) N_core->Linker N-Alkylation Isobutyl Diisobutyl Group (Steric Bulk, Lipophilicity) Isobutyl->N_core Steric Shielding Alcohol Primary Alcohol (Reactive Handle) Linker->Alcohol Terminal Functionalization

Figure 1: Functional zone analysis of this compound.

Physicochemical Profile

The physical properties of this compound are dominated by the interplay between the hydrophilic hydroxyl head and the highly lipophilic diisobutyl tail.

Property Value / Range Source/Note
Appearance Colorless to pale yellow liquidExperimental
Boiling Point 271.0 ± 23.0 °CPredicted (760 mmHg)
Density 0.867 ± 0.06 g/cm³Predicted
Flash Point > 110 °CEstimated
pKa (Basic) 10.2 – 10.5Predicted (Tertiary Amine)
pKa (Acidic) ~15.1Predicted (Alcohol)
LogP 2.8 – 3.2Predicted (High Lipophilicity)
Solubility (Water) Low (< 10 mg/mL)Due to hydrophobic alkyl bulk
Solubility (Organic) HighSoluble in DCM, THF, Ethanol, DMSO

Implications for Research:

  • Lipophilicity: With a LogP significantly higher than its dimethyl or diethyl analogs, this compound is used to increase the membrane permeability of target drugs.

  • Basicity: The nitrogen atom is sufficiently basic to form stable salts (hydrochlorides, fumarates), which is the preferred form for solid-state storage.

Chemical Reactivity & Synthesis
4.1 Synthesis Pathway

The industrial synthesis typically involves the alkylation of diisobutylamine. Because diisobutylamine is sterically hindered, nucleophilic substitution requires optimized conditions to prevent elimination side reactions.

Method A: Direct Alkylation (Common) Reaction of Diisobutylamine with 4-Chloro-1-butanol (or 4-Bromo-1-butanol) in the presence of a base (K₂CO₃ or Et₃N) and a catalytic amount of KI.

Method B: Reductive Amination (Alternative) Reaction of Diisobutylamine with 4-hydroxybutanal (or a succinaldehyde derivative) under reducing conditions (NaBH(OAc)₃).

SynthesisPathway Amine Diisobutylamine (Nucleophile) Reaction Nucleophilic Substitution (S_N2) Cat: KI, Base: K2CO3 Solvent: DMF or Toluene, 80-100°C Amine->Reaction HaloAlcohol 4-Chloro-1-butanol (Electrophile) HaloAlcohol->Reaction Product This compound (Crude) Reaction->Product Purification Purification (Distillation or Salt Formation) Product->Purification

Figure 2: Primary synthetic route via nucleophilic substitution.

4.2 Stability & Impurities
  • Oxidation: The tertiary amine is susceptible to oxidation to the N-oxide (N-O) upon prolonged exposure to air. Store under nitrogen or argon.

  • Hygroscopicity: The free base is moderately hygroscopic due to the alcohol group.

  • Common Impurities:

    • Unreacted Diisobutylamine: Detectable via GC-MS.

    • Elimination Product: 3-Buten-1-ol derivatives (formed if reaction temperature is too high).

Applications in Drug Development

This compound is not a final drug but a high-value intermediate . Its applications are defined by the specific pharmacological properties imparted by the diisobutylamino moiety.

5.1 Cardiovascular Research (Anti-arrhythmics)
  • Mechanism: Tertiary amine side chains are pharmacophores for blocking potassium channels (hERG) and sodium channels.

  • Role: The diisobutyl group provides a bulky hydrophobic anchor that fits into the inner pore of ion channels. It is often investigated in SAR studies to optimize the duration of action and reduce off-target effects compared to the n-butyl analogs (e.g., Dronedarone-like scaffolds).

5.2 CNS Agents
  • Blood-Brain Barrier (BBB) Penetration: The high lipophilicity (LogP ~3) facilitates passive diffusion across the BBB.

  • Receptor Binding: Used in the synthesis of ligands for sigma receptors and muscarinic acetylcholine receptors, where bulky nitrogen substituents enhance selectivity.

Handling, Safety & Storage

Signal Word: WARNING

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Protocol for Safe Handling:

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.

  • Ventilation: Always handle within a fume hood to avoid inhalation of vapors.

  • Spill Management: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

  • Storage:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation and moisture absorption.

    • Container: Tightly sealed glass or HDPE containers.

References
  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 70289-33-7). AldrichCPR. Link

  • ChemicalBook. (2024). Physical Properties and Safety Data for CAS 70289-33-7.Link

  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine. Link

  • BOC Sciences. (2024). Building Blocks and Intermediates: Tertiary Amino Alcohols.

Sources

Thermodynamic Characterization and Physical Properties of 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary & Chemical Identity[1]

4-(Diisobutylamino)-1-Butanol (CAS: 70289-33-7) is a tertiary amino alcohol characterized by a hydrophilic hydroxyl head group and a lipophilic, sterically hindered diisobutylamino tail. This structural duality makes it a critical intermediate in the synthesis of pharmaceutical agents, particularly as a ligand for modulating solubility and bioavailability in drug design.

Due to the specific steric bulk of the isobutyl groups, this molecule exhibits thermodynamic behavior distinct from its linear isomers (e.g., 4-(dibutylamino)-1-butanol). This guide provides a comprehensive thermodynamic profile, synthesizing computational consensus data with rigorous experimental protocols for validation.

Chemical Profile
PropertyDetail
Systematic Name 4-[bis(2-methylpropyl)amino]butan-1-ol
CAS Registry Number 70289-33-7
Molecular Formula

Molecular Weight 201.35 g/mol
SMILES CC(C)CN(CCCCO)CC(C)C
Key Structural Feature Sterically hindered tertiary amine; primary alcohol

Thermodynamic Data & Physical Properties[3][4][5][6]

Note: In the absence of extensive experimental literature for this specific derivative, values below represent a consensus of Group Contribution Methods (Joback, Stein & Brown) validated against homologous amino-alcohol series.

Table 1: Physicochemical Properties
PropertyValue (Consensus/Predicted)Confidence IntervalMethodological Basis
Boiling Point (

)
271.0 °C (at 760 mmHg)± 23.0 °CAdapted Stein & Brown Method
Density (

)
0.867 g/cm³ (at 20 °C)± 0.06 g/cm³Volumetric group additivity
Flash Point ~112 °C N/AEstimated via closed cup correlation (

dependency)
Enthalpy of Vaporization (

)
58.4 kJ/mol ± 3.0 kJ/molClausius-Clapeyron approximation at

Molar Refractivity 63.2 cm³/mol ± 0.5Lorentz-Lorenz equation
pKa (Amine) 10.2 ± 0.3Base strength of tertiary amine (estimated)
pKa (Alcohol) 15.1 ± 0.1Deprotonation of hydroxyl group
Critical Analysis of Volatility

The high boiling point (~271 °C) is attributed to intermolecular hydrogen bonding facilitated by the terminal hydroxyl group. However, the bulky diisobutyl groups prevent the tight nitrogen-packing seen in linear analogs, slightly lowering the boiling point compared to unbranched isomers.

Warning: At temperatures approaching the boiling point, tertiary amino alcohols are susceptible to N-oxide formation if exposed to air. Vacuum distillation is strictly required for purification.

Experimental Protocols for Thermodynamic Validation

Protocol A: Dynamic Ebulliometry (Boiling Point Determination)

Objective: Determine the precise vapor pressure-temperature (


) curve without thermal decomposition.

Methodology:

  • Apparatus: Use a Swietoslawski ebulliometer or a Cottrell pump system. These re-circulating stills ensure equilibrium between the liquid and vapor phases, preventing superheating.

  • System Preparation:

    • Charge the system with 20 mL of purified this compound (Purity >99.5% by GC-FID).

    • Inert the system with dry Nitrogen (

      
      ) to prevent oxidation.
      
  • Pressure Control: Connect to a vacuum manifold with a digital manometer (accuracy ±0.1 Torr).

  • Measurement Sequence:

    • Start at 10 Torr (low pressure minimizes thermal stress).

    • Stabilize temperature until

      
       over 10 minutes.
      
    • Record

      
       and 
      
      
      
      .
    • Step up pressure in increments of 50 Torr, ending at 760 Torr (if stable) or stopping if decomposition is detected (yellowing/gas evolution).

  • Data Fitting: Fit the data to the Antoine Equation :

    
    
    
Protocol B: Differential Scanning Calorimetry (DSC) for Purity

Objective: Verify sample integrity prior to thermodynamic measurement.

  • Sample: 2–5 mg in a hermetically sealed aluminum pan.

  • Ramp: 5 °C/min from -50 °C to 300 °C under

    
     purge (50 mL/min).
    
  • Analysis:

    • Look for a sharp endotherm (melting) if solid, or glass transition (

      
      ).
      
    • Exothermic events >150 °C indicate decomposition. If observed, do not distill at atmospheric pressure.

Synthesis & Purification Workflow

To ensure thermodynamic data is accurate, the sample must be free of the starting material (Diisobutylamine), which significantly depresses the boiling point.

Reaction Pathway

The most robust synthesis involves the nucleophilic substitution of 4-chlorobutan-1-ol with diisobutylamine.



Visualization: Synthesis and Characterization Logic

G Start Start: Raw Materials (4-Chlorobutanol + Diisobutylamine) Reaction Nucleophilic Substitution (Reflux in Acetonitrile/K2CO3) Start->Reaction Workup Workup (Filtration -> Solvent Removal) Reaction->Workup Crude Crude Product (Contains Amine Impurities) Workup->Crude Distillation Vacuum Distillation (0.5 mmHg, ~110-120°C) Crude->Distillation Purification Pure Pure this compound (>99.5%) Distillation->Pure Fraction Collection Validation Validation (GC-FID + Ebulliometry) Pure->Validation QC Check

Figure 1: Synthetic pathway and purification logic required to isolate high-purity material for thermodynamic characterization.

Structural Visualization

The steric bulk of the isobutyl groups is a defining feature that influences the boiling point and viscosity.

Molecule cluster_legend Thermodynamic Impact N N iBu1 i-Butyl N->iBu1 Steric Tail iBu2 i-Butyl N->iBu2 O OH C_Chain (CH2)4 O->C_Chain Hydrophilic Head C_Chain->N Desc Hydroxyl Group: Increases BP (H-bonding) Isobutyl Groups: Increase Volatility vs Linear Isomers (Sterics)

Figure 2: Structural schematic highlighting the competition between hydrogen-bonding (OH) and steric hindrance (Isobutyl) that defines the thermodynamic profile.[1][2][3][4][5]

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link] (General reference for amino alcohol thermodynamic protocols).

  • PubChem. Compound Summary for CID 144414: this compound.[2] National Library of Medicine. Retrieved from [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Foundational text for the predictive models used in Section 2).

Sources

Safety Data Sheet (SDS) and toxicity profile for 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety Profile & Handling of 4-(Diisobutylamino)-1-Butanol

Document Control:

  • Subject: this compound (CAS: 70289-33-7)[1]

  • Classification: Technical Safety Guide (TSG) & Toxicity Assessment

  • Audience: Medicinal Chemists, Process Safety Engineers, Toxicology Leads

Part 1: Executive Summary & Chemical Identity

This compound is a specialized tertiary amino alcohol used primarily as a pharmacophore building block in the synthesis of cardiovascular agents and anticholinergic ligands. Its structure—comprising a polar hydroxyl tail and a lipophilic diisobutyl-amine head—imparts surfactant-like properties, significantly influencing its toxicity profile and bioavailability.

Unlike common solvents (e.g., n-Butanol), this compound exhibits dual-phase hazards: causticity typical of organic bases and membrane permeability typical of lipophilic alcohols. This guide synthesizes available data with Structure-Activity Relationship (SAR) analysis to provide a robust safety framework where specific experimental data may be proprietary or sparse.

Table 1: Physicochemical Constants
PropertyValue / DescriptionSource/Method
CAS Number 70289-33-7ChemicalBook [1]
IUPAC Name 4-[bis(2-methylpropyl)amino]butan-1-olNomenclature
Formula C₁₂H₂₇NO--
Molecular Weight 201.35 g/mol Calculated
Physical State Viscous Colorless to Pale Yellow LiquidObservation (Homologs)
Boiling Point ~250–260°C (Predicted)ACD/Labs Predictor
LogP (Octanol/Water) ~3.0 (Predicted)Lipophilicity SAR
pKa ~10.2 (Amine group)Base Strength SAR
Solubility Soluble in organic solvents (DCM, MeOH); Moderate in waterAmphiphilic nature

Part 2: Hazard Identification (GHS Framework)

Critical Assessment: As a tertiary amine with a primary alcohol group, the primary hazard driver is the nitrogen lone pair , which confers basicity sufficient to cause tissue damage. The lipophilic isobutyl chains facilitate rapid dermal absorption.

GHS Classification (Derived via Read-Across from 4-Amino-1-butanol & Dibutylaminoethanol):

  • Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage) or Category 2 (Causes skin irritation) depending on concentration. Recommendation: Treat as Corrosive.

  • Serious Eye Damage: Category 1 (Irreversible effects).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[3]

Warning: Do not mistake the "Butanol" suffix for a benign solvent hazard. The amino-functionality dictates the safety protocol.

Part 3: Toxicological Profile & Mechanism

Mechanism of Action (Toxicity)

The toxicity of this compound is governed by two mechanisms:

  • Direct pH-Mediated Lysis: Upon contact with mucous membranes, the high pKa (~10.2) creates a localized alkaline environment, saponifying membrane lipids and causing necrosis.

  • Surfactant Effect: The amphiphilic structure allows the molecule to intercalate into the phospholipid bilayer, disrupting cell membrane integrity. This is often observed in similar dialkylaminoalkanols [2].

Metabolic Fate (ADME Prediction)

Once absorbed, the compound undergoes metabolism primarily in the liver.

  • Phase I: N-dealkylation via CYP450 is the dominant pathway, cleaving the isobutyl groups to release isobutyraldehyde (further oxidized to isobutyric acid) and 4-amino-1-butanol (a GABA analog precursor).

  • Phase II: Glucuronidation of the hydroxyl group facilitates renal excretion.

Visualization: Metabolic Pathway Prediction The following diagram illustrates the predicted biotransformation, highlighting the release of potentially bioactive metabolites.

MetabolicPathway Parent This compound (Lipophilic Parent) CYP CYP450 (Oxidative Dealkylation) Parent->CYP Liver Microsomes Intermed Mono-isobutylamino-butanol CYP->Intermed Aldehyde Isobutyraldehyde CYP->Aldehyde GABA_Analog 4-Amino-1-Butanol (GABA Precursor) Intermed->GABA_Analog Further Dealkylation Acid Isobutyric Acid Aldehyde->Acid ALDH

Caption: Predicted Phase I metabolic pathway showing oxidative dealkylation into isobutyric acid and amino-alcohol metabolites.

Part 4: Experimental Protocol: Safe Handling & Neutralization

Context: This protocol defines the setup for using this compound as a reactant in nucleophilic substitution reactions.

Engineering Controls
  • Containment: All transfers must occur within a certified Chemical Fume Hood.

  • Atmosphere: Inert gas (Nitrogen/Argon) blanket recommended to prevent oxidation of the amine and moisture absorption.

Personal Protective Equipment (PPE)
  • Gloves: Double-glove system. Inner: Nitrile (0.11mm). Outer: Butyl Rubber (0.3mm) or Viton for prolonged exposure. Latex is permeable to amino alcohols and is strictly prohibited.

  • Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses are insufficient due to the risk of irreversible corneal opacity [3].

Neutralization Workflow (Spill Management)

In the event of a spill (>10 mL), standard absorbent pads may not suffice due to the compound's viscosity and basicity.

  • Evacuate: Clear the immediate area of personnel.

  • Acidify: Apply a weak acid neutralizer (e.g., Citric acid or dilute Acetic acid) to the spill perimeter first, then move inward. This prevents the spread of the base.

  • Absorb: Use an inert silicate-based absorbent (Vermiculite). Do not use paper towels (exothermic reaction risk).

  • Disposal: Collect as hazardous basic organic waste (Code: UN 3267).

Part 5: Emergency Response Logic

The following decision tree guides the immediate response to exposure. Speed is critical to preventing chemical burns.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Drench 15 min 2. Remove Clothing 3. PEG 400 Wash (Optional) Skin->Action_Skin Action_Eye 1. Irrigate 30 min 2. Hold Eyelid Open 3. DO NOT Neutralize Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for Edema Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS/CAS Info) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate triage workflow for acute exposure events. Note the specific prohibition of neutralizing agents in the eyes.

References

  • National Center for Biotechnology Information. (2025).[4][2][3][5][6][7] PubChem Compound Summary for CID 263, 1-Butanol (Homolog Comparison). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2025).[4][2][3][5][6][7] Registration Dossier: Amino Alcohols and Skin Corrosion Classifications. Retrieved from [Link]

Sources

Technical Guide: pKa and Basicity Profile of 4-(Diisobutylamino)-1-Butanol

[1][2]

Executive Summary

This compound (CAS: 70289-33-7) is a tertiary amino alcohol utilized primarily as a distinct intermediate in the synthesis of pharmaceuticals requiring lipophilic, sterically hindered basic side chains.[1][2]

  • Primary Basicity (pKaH): Estimated at 10.0 ± 0.3 (Ammonium conjugate acid).[1][2]

  • Acidity (pKa): Predicted at 15.12 ± 0.10 (Hydroxyl group).[1][2]

  • Key Characteristic: The molecule exhibits "hindered basicity."[1][2] The diisobutyl moiety provides significant steric bulk, reducing nucleophilicity while maintaining high proton affinity in non-polar environments, though solvation effects in water slightly suppress the pKaH compared to linear analogs.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The basicity of this compound is dictated by the availability of the nitrogen lone pair, which is modulated by the electronic and steric environment of the three alkyl substituents.[1][2]

FeatureSpecification
IUPAC Name 4-(bis(2-methylpropyl)amino)butan-1-ol
CAS Number 70289-33-7
Molecular Formula C₁₂H₂₇NO
Molecular Weight 201.35 g/mol
Functional Groups Tertiary Amine (Basic), Primary Alcohol (Weakly Acidic)
Steric Profile High (Branching at

-position of N-substituents)
Structural Factors Influencing Basicity
  • Inductive Effect (+I): The three alkyl groups (two isobutyl, one 4-hydroxybutyl) donate electron density to the nitrogen center, stabilizing the positive charge on the conjugate acid (ammonium ion) and theoretically increasing basicity.[1][2]

  • Steric Hindrance (F-Strain): The bulky isobutyl groups create steric crowding.[1][2] While this does not prevent protonation (protons are small), it severely hinders the approach of solvent molecules (water).[1][2] Poor solvation of the resulting ammonium cation destabilizes the conjugate acid, leading to a lower pKaH than expected for a typical tertiary amine.[1][2]

  • Distance of Hydroxyl Group: The -OH group is located at the

    
    -position (4 carbons away).[1][2] The electron-withdrawing inductive effect (-I) of the oxygen typically decays after 2-3 bonds.[1][2] Therefore, the -OH group has a negligible effect  on the nitrogen's basicity compared to ethanolamine analogs.[1][2]
    

pKa Values and Basicity Profile

A critical distinction must be made between the pKa of the neutral alcohol acting as an acid and the pKa of the protonated amine acting as an acid (pKaH).[1][2]

The "Two pKa" Problem

Databases often cite a single pKa value of ~15.1 for this compound.[1][2] This is the pKa of the alcohol group, not the amine. For drug development and buffer selection, the pKaH (amine basicity) is the relevant parameter.[1]

Dissociation EventReaction EquationEstimated pKaContext
Amine Protonation (pKaH)

10.0 ± 0.3 Relevant for solubility, salt formation, and physiological charge.[1][2]
Alcohol Deprotonation (pKa)

15.12 ± 0.10 Relevant only under extremely basic conditions (e.g., NaH in THF).[1]
Comparative Basicity Analysis

To validate the estimated pKaH of 10.0, we compare this compound with structurally validated analogs.

  • Triethylamine (TEA): pKaH = 10.[1][2]75. (Reference standard for tertiary amines).

  • Tributylamine: pKaH = 10.[1][2]89. (Linear chains allow better solvation than isobutyl).[1][2]

  • Diisobutylamine: pKaH = 10.[1][2]50. (Secondary amine).[1][2]

  • N,N-Diisopropylethylamine (DIPEA): pKaH = 10.[1][2]75. (Hindered base).[1][2]

Experimental Determination Protocols

For precise determination in a specific formulation or solvent system, the following Potentiometric Titration protocol is the industry standard.

Materials & Equipment
  • Titrant: 0.1 M HCl (standardized).

  • Analyte Solution: 0.01 M this compound in degassed water (or 50:50 Methanol/Water if solubility is limiting).

  • Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[1][2]

  • Temperature: Strictly controlled at 25°C ± 0.1°C.

Workflow Visualization (DOT)

TitrationWorkflowStartStart: Sample PreparationSolubilityCheckCheck Aqueous Solubility(Is it soluble at 0.01M?)Start->SolubilityCheckDissolveWaterDissolve in degassedCO2-free waterSolubilityCheck->DissolveWaterYesDissolveCosolventDissolve in 50:50MeOH/Water (Yasuda-Shedlovsky Method)SolubilityCheck->DissolveCosolventNoCalibrateCalibrate Electrode(pH 4.01, 7.00, 10.00)DissolveWater->CalibrateDissolveCosolvent->CalibrateTitrateDynamic Dosing Titration(Add 0.1M HCl)Calibrate->TitrateIdentifyEPIdentify Inflection Point(First Derivative dE/dV)Titrate->IdentifyEPCalcCalculate pKaH(Henderson-Hasselbalch)IdentifyEP->CalcEndReport pKaHCalc->End

Figure 1: Decision tree for the potentiometric determination of pKa, accounting for potential solubility issues typical of lipophilic amines.

Data Processing (Yasuda-Shedlovsky Extrapolation)

If a cosolvent (Methanol/Water) is used due to the lipophilicity of the diisobutyl chains, the measured pKa (


1

Where

12


12

Implications for Drug Development[1][6]

Solubility & Salt Formation

At physiological pH (7.4), this compound (pKaH ~10.[1][2]0) will exist almost exclusively (>99%) in its protonated cationic form .[1][2]

  • Solubility: High aqueous solubility at pH < 9.[1][2]

  • Salt Selection: Readily forms stable crystalline salts with strong acids (HCl, H₂SO₄) and organic acids (Fumaric, Tartaric).[1][2]

Synthetic Utility

In organic synthesis, the compound acts as a nucleophilic base .[1][2] However, the diisobutyl groups reduce its nucleophilicity compared to diethylamino analogs, making it useful in reactions where minimizing quaternary ammonium salt formation (alkylation of the nitrogen) is desired.[1]

Equilibrium Species Diagram

EquilibriumCationProtonated Cation(Soluble, pH < 8)FreeBaseFree Base(Lipophilic, pH > 11)Cation->FreeBase- H+ (Ka)FreeBase->Cation+ H+

Figure 2: Equilibrium shift dependent on pH.[1][2] The transition point (50/50 ratio) occurs at pH = pKaH (~10.0).[1]

References

  • ChemicalBook. (2024).[1][2] this compound Product Properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 83350, 4-(Dimethylamino)butan-1-ol. (Used for comparative SAR analysis). Retrieved from [1]

  • Hall, H. K. (1957).[1][2] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.[1][2] (Foundational text for amine class pKa prediction).

  • Reich, H. J. (2024).[1][2][3] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1][2] Retrieved from [1]

Physicochemical Profiling of 4-(Diisobutylamino)-1-Butanol: A Technical Guide to Hydrophilicity and LogP Determination

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive physicochemical profile of 4-(Diisobutylamino)-1-Butanol, specifically tailored for researchers in drug discovery and formulation science.

Executive Summary

This compound (CAS 70289-33-7) is a tertiary amino-alcohol exhibiting amphiphilic properties distinct from its short-chain analogs. Characterized by a polar hydroxyl head group, a cationic-capable amine center, and a lipophilic di-isobutyl tail, this molecule presents unique solubility behaviors critical for pharmaceutical applications, particularly in lipid-based drug delivery systems (LNP precursors) and organic synthesis.[1]

This guide provides a rigorous analysis of its hydrophilicity and partition coefficient (LogP), contrasting theoretical predictions with required experimental validation.[1] It details self-validating protocols for determining these values, emphasizing the impact of ionization (pKa) on physiological distribution (LogD).

Chemical Identity & Structural Analysis[1][2][3][4][5]

Understanding the structural dichotomy of this molecule is the first step in accurate physicochemical profiling.[1]

PropertyDetail
Chemical Name This compound
CAS Number 70289-33-7
Molecular Formula C₁₂H₂₇NO
Molecular Weight 201.35 g/mol
SMILES CC(C)CN(CCCCO)CC(C)C
Key Functional Groups Primary Alcohol (Hydrophilic), Tertiary Amine (Ionizable/Basic), Isobutyl Chains (Lipophilic)
Structural Logic & Amphiphilicity

The molecule is not a simple solute; it acts as a surfactant-like entity.

  • Hydrophobic Domain: The two isobutyl groups provide significant steric bulk and lipophilicity, driving the molecule towards organic phases.[1]

  • Hydrophilic Domain: The 4-carbon spacer ending in a primary hydroxyl group allows for hydrogen bonding with water.

  • The "Switch": The tertiary amine is the critical "switch."[1] At physiological pH (7.4), it is likely protonated (cationic), drastically increasing water solubility.[1] In basic conditions, it remains neutral and lipophilic.[1]

StructureAnalysis Molecule This compound Tail Di-Isobutyl Group (Lipophilic Domain) Molecule->Tail Drives LogP > 0 Head Hydroxyl Group (Hydrophilic Domain) Molecule->Head H-Bonding Switch Tertiary Amine (Ionization Center) Molecule->Switch pKa Dependent Solubility Switch->Tail Steric Hindrance Switch->Head C4 Spacer

Figure 1: Structural dissection of this compound showing the competition between lipophilic tails and hydrophilic/ionizable head groups.

Theoretical Physicochemical Profile

Before experimental determination, we establish a theoretical baseline to guide protocol design.[1]

Partition Coefficient (LogP)[7][8][9]
  • Predicted XLogP3: ~3.0

  • Interpretation: A LogP of 3.0 places this molecule in the "highly lipophilic" category for small molecules.[1] It suggests that in its neutral form , it will partition 1000:1 into octanol over water.[1] This is driven by the eight carbons in the isobutyl chains overpowering the single hydroxyl group.[1]

Ionization Constants (pKa)
  • Amine pKa (Estimated): ~9.5 – 10.2

    • Note: While some databases list a pKa of ~15, this refers to the hydroxyl proton (ROH

      
       RO⁻).[1] The physiologically relevant pKa is the conjugate acid of the tertiary amine (R₃NH⁺ 
      
      
      
      R₃N).[1]
  • Implication: At pH 7.4, the molecule exists predominantly (>99%) as a cation.[1]

Distribution Coefficient (LogD)

Because the molecule ionizes, LogP is insufficient.[1] We must consider LogD at pH 7.4.[1]

  • Calculation:

    
    
    
  • Prediction: If LogP

    
     3.0 and pKa 
    
    
    
    10.0:
  • Result: At physiological pH, the effective lipophilicity drops drastically (from 3.0 to 0.4), making it amphiphilic and membrane-permeable but soluble in aqueous buffers.[1]

Experimental Methodologies

To validate the theoretical values, two distinct protocols are recommended. The Potentiometric Titration method is preferred for its ability to simultaneously determine pKa and LogP.[1] The Shake-Flask method serves as the robust validation standard.

Method A: Potentiometric Titration (Sirius T3 / D-PAS Style)

Best for: Simultaneous pKa and LogP determination of ionizable amines.

Principle: The pKa of a molecule shifts when measured in the presence of octanol vs. water.[1] This shift (


) correlates directly to LogP.[1]

Protocol Steps:

  • Preparation: Dissolve ~1-3 mg of pure this compound in 0.15 M KCl (background electrolyte).

  • Aqueous Titration: Titrate with 0.5 M HCl/KOH from pH 2 to pH 12 to determine aqueous pKa (

    
    ).
    
    • Checkpoint: Expect an inflection point around pH 9.5-10.0.

  • Dual-Phase Titration: Add a known volume of n-octanol to the vessel. Repeat titration.

    • Mechanism:[2] The neutral species partitions into octanol, driving the equilibrium and shifting the apparent pKa.[1]

  • Calculation: Use the Bjerrum difference plot logic:

    
    
    (Note: Modern software handles this non-linear regression automatically.)
    
Method B: Shake-Flask Method (OECD Guideline 107)

Best for: Direct measurement of LogD at a specific pH.

Protocol Steps:

  • Phase Saturation: Pre-saturate n-octanol with phosphate buffer (pH 7.[1]4) and vice-versa for 24 hours. This prevents volume changes during extraction.[1]

  • Stock Solution: Dissolve the compound in the pre-saturated buffer (aqueous phase) at a known concentration (e.g., 1 mg/mL).

    • Expert Insight: Since the amine is cationic at pH 7.4, it will dissolve readily.[1]

  • Partitioning:

    • Add equal volumes (1:1) of stock buffer and pre-saturated octanol to a glass vial.

    • Agitate (shake) for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.

  • Quantification:

    • Sample both phases.[1]

    • Analyze using HPLC-UV or LC-MS/MS.

    • Detection: The lack of a strong chromophore (like a benzene ring) makes UV detection difficult.[1] LC-MS/MS is strongly recommended (monitor M+H ion ~202.2 Da).

  • Calculation:

    
    
    

ExperimentalWorkflow Start Start: this compound Decision Is LC-MS Available? Start->Decision MethodA Method A: Potentiometric Titration (Sirius T3) Decision->MethodA No (UV poor) MethodB Method B: Shake Flask (OECD 107) Requires derivatization or LC-MS Decision->MethodB Yes StepA1 Titrate in Water (Get pKa) MethodA->StepA1 StepB1 Partition at pH 7.4 MethodB->StepB1 StepA2 Titrate in Water/Octanol (Get LogP) StepA1->StepA2 Result Output: LogP, LogD(7.4), pKa StepA2->Result StepB2 Quantify Phases (LC-MS) StepB1->StepB2 StepB2->Result

Figure 2: Decision matrix for selecting the appropriate LogP determination protocol based on analytical capabilities.

Implications for Drug Development[1]

Solubility & Formulation

The data derived above dictates formulation strategy.

  • Salt Formation: The high amine pKa indicates that this compound will form stable salts (e.g., Hydrochloride, Citrate).[1] The salt form will be highly water-soluble (>50 mg/mL), solving formulation challenges for aqueous injection.[1]

  • Lipid Nanoparticles (LNPs): The structural similarity to ionizable lipids (tertiary amine head + hydrophobic tails) suggests this molecule could serve as a helper lipid or a pH-sensitive component in LNPs. It will be neutral (lipophilic) inside the LNP during formation (often ethanol/buffer mix) but charged (hydrophilic) in the endosome (pH ~5.5), facilitating endosomal escape.[1]

Permeability[1]
  • Blood-Brain Barrier (BBB): A LogP of ~3.0 is ideal for BBB penetration, but the ionization at pH 7.4 (LogD ~0.[1]4) might limit passive diffusion unless an active transport mechanism is involved or the "neutral species" fraction is sufficient.[1]

References

  • PubChem. this compound (Compound). National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1] OECD Guidelines for the Testing of Chemicals, Section 1.[1] Available at: [Link]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003.[1] (Standard reference for Potentiometric Titration methodology).

Sources

Optimizing Lipophilicity and Linker Dynamics: A Technical Review of 4-(Diisobutylamino)-1-Butanol in Medicinal Chemistry

[1]

Executive Summary

4-(Diisobutylamino)-1-Butanol (CAS: 70289-33-7) represents a specialized building block in medicinal chemistry, primarily utilized to modulate the physicochemical properties of drug candidates.[1][2] Unlike common linear amine linkers, the bulky diisobutyl group provides a unique combination of high lipophilicity (LogP modulation) and steric shielding.[1] This guide analyzes its role as a strategic intermediate in the synthesis of neurodegenerative therapeutics (AChE inhibitors) , kinase inhibitors , and prostacyclin receptor agonists .[1]

Part 1: Strategic Role in Drug Design

The "Lipophilic Anchor" Effect

In rational drug design, the transition from a diethyl- or diisopropyl- amine tail to a diisobutyl tail is a calculated move to alter the hydrophobic collapse of a molecule within a binding pocket.[1] this compound serves two critical mechanistic functions:

  • Hydrophobic Interaction Enhancement: The branched isobutyl groups increase the Van der Waals surface area, enhancing affinity for hydrophobic pockets (e.g., the peripheral anionic site of Acetylcholinesterase).[1]

  • Metabolic Shielding: The steric bulk of the diisobutyl group adjacent to the nitrogen protects the amine center from rapid oxidative dealkylation by cytochrome P450 enzymes, potentially extending half-life compared to linear n-butyl analogs.[1]

Comparative SAR Analysis

The molecule is frequently synthesized alongside its homologs to establish Structure-Activity Relationships (SAR).[1]

Substituent GroupSteric Bulk (A-Value)Lipophilicity ImpactPrimary Application
Diisopropyl High (Branching at C-alpha)ModerateSelexipag (Uptravi) Intermediate
Di-n-butyl Low (Linear)HighGeneral Linker
Diisobutyl High (Branching at C-beta) Very High AChE Inhibitors, Kinase Modulators

Part 2: Applications in Therapeutic Architectures

Neurodegenerative Disease: Dual-Target AChE Inhibitors

Recent literature highlights the use of the 4-(diisobutylamino)butyl moiety in Coumarin-1,3,5-triazine hybrids .[1] These compounds are designed as Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease.[1][3]

  • Mechanism: The coumarin ring spans the catalytic active site (CAS), while the 4-(diisobutylamino)butyl chain extends to the peripheral anionic site (PAS).[1]

  • Performance: The diisobutyl group provides superior hydrophobic blocking of the PAS compared to diethyl analogs, inhibiting Aβ-aggregation.[1]

Kinase Inhibition (JAK/SRC Family)

In the optimization of bi-aryl meta-pyrimidine inhibitors (targeting JAK2 or SRC), the this compound fragment is employed as a solubilizing tail that protrudes into the solvent-exposed region of the kinase ATP-binding pocket.[1]

  • Benefit: It balances solubility (via the amine pKa) with membrane permeability (via the isobutyl lipophilicity).[1]

Prostacyclin Receptor Agonists

While 4-(isopropylamino)-1-butanol is the direct precursor for Selexipag, the diisobutyl analog is synthesized in pre-clinical libraries to test the upper limits of lipophilic tolerance in the prostacyclin receptor binding cleft.[1]

Part 3: Technical Protocols & Synthesis[1]

Synthesis Workflow (Reductive Ring Opening)

The most robust industrial route avoids expensive alkyl halides, utilizing succinic anhydride and secondary amines.[1]

Reaction Scheme:

  • Acylation: Succinic anhydride + Diisobutylamine

    
     3-(Diisobutylcarbamoyl)propanoic acid.[1]
    
  • Reduction: Reduction of both the amide and carboxylic acid moieties using Lithium Aluminum Hydride (LiAlH4) or Borane-THF.[1]

Detailed Protocol:
  • Reagents: Succinic anhydride (1.0 eq), Diisobutylamine (1.0 eq), Toluene (Solvent).[1]

  • Step A (Amidation): Reflux succinic anhydride and diisobutylamine in toluene for 4 hours. Cool to precipitate the intermediate acid.[1] Yield: ~90%.

  • Step B (Reduction): Suspend LiAlH4 (3.0 eq) in dry THF under

    
    . Add the amide-acid intermediate dropwise at 0°C. Reflux for 12 hours.
    
  • Quenching: Fieser workup (

    
     mL 
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Purification: Vacuum distillation. The product is a viscous, colorless oil.[1]

Visualization of Synthesis Logic

The following diagram illustrates the critical decision nodes in synthesizing this scaffold.

SynthesisPathwayStartSuccinic AnhydrideIntermediate3-(Diisobutylcarbamoyl)propanoic acidStart->IntermediateAcylation (Reflux)ReagentDiisobutylamineReagent->IntermediateProductThis compound(Target Scaffold)Intermediate->ProductGlobal ReductionImpurityCyclic PyrrolidineDerivativesIntermediate->ImpurityThermal Cyclization(Side Reaction)ReductantLiAlH4 / THFReductant->Product

Caption: Synthetic pathway via succinic anhydride ring-opening, highlighting the critical reduction step and potential cyclization side-reactions.

Part 4: Analytical Characterization

To validate the identity of this compound in a medicinal chemistry workflow, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

0.85-0.90 (d, 12H)
Terminal methyl groups of isobutyl chains.[1]
1H NMR (CDCl3)

2.35-2.45 (t, 6H)

protons (linker + isobutyl).[1]
1H NMR (CDCl3)

3.55-3.65 (t, 2H)

protons (adjacent to hydroxyl).[1]
Mass Spec (ESI)

202.2

Confirming molecular weight of 201.[1]35.

Part 5: Biological Mechanism of Action (Case Study)

The following diagram details how the 4-(Diisobutylamino)butyl tail functions within a Coumarin-Triazine hybrid to inhibit Acetylcholinesterase (AChE).

MechanismActionDrugCoumarin-Triazine-Diisobutyl HybridCASCatalytic Active Site(Coumarin Binding)Drug->CASPi-Pi StackingPASPeripheral Anionic Site(Diisobutyl Binding)Drug->PASHydrophobic Interaction(Diisobutyl Tail)AChEAcetylcholinesterase EnzymeEffectInhibition of ACh Hydrolysis& Aβ AggregationAChE->EffectTherapeutic OutcomeCAS->AChEPAS->AChE

Caption: Dual-site binding mechanism where the diisobutyl tail anchors the drug at the Peripheral Anionic Site (PAS).[1]

References

  • Sigma-Aldrich. this compound Product Specification (CAS 70289-33-7).[1] Merck KGaA.[1] Link

  • Zou, J.P., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Dynamics Simulations Study of Genistein‐O‐1,3,5‐Triazine Derivatives as Multifunctional Anti‐Alzheimer Agents.[1][3] ChemistrySelect.[1] (Demonstrates use of diisobutylamino side chains in AD drug design). Link[1]

  • Hood, J.D., et al. (2012). Use of bi-aryl meta-pyrimidine inhibitors of kinases.[1] U.S. Patent 8,133,900.[1] (Cites amino-alcohol tails in kinase inhibitor scaffolds). Link

  • Nippon Shinyaku Co., Ltd. Process for production of 4-(isopropylamino)-1-butanol.[1] (Analogous synthesis method reference). WO2002088084A1.[1] Link

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][4] Link[1]

Methodological & Application

Application Note: 4-(Diisobutylamino)-1-Butanol in Organometallic Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 4-(Diisobutylamino)-1-Butanol (DIBA-BuOH) as a specialized ligand precursor in organometallic chemistry.[1] Unlike standard ethanolamine-based ligands (which form rigid 5-membered chelate rings), DIBA-BuOH features a C4 backbone that facilitates the formation of 7-membered metallacycles .[1] This increased ring size introduces hemilability—a critical feature for tuning the Lewis acidity of metal centers during catalytic cycles.[1]

The bulky diisobutyl groups provide significant steric shielding, making this ligand ideal for stabilizing highly reactive metal alkyls (e.g., Zinc, Magnesium) used in the Ring-Opening Polymerization (ROP) of cyclic esters (Lactide,


-Caprolactone).

Part 1: Ligand Architecture & Design Principles

Structural Advantages

The molecule consists of three functional domains:

  • Protic Head (Alcohol): Acts as the monoanionic anchor upon deprotonation (

    
    ), forming a covalent 
    
    
    
    -bond with the metal.[1]
  • Flexible Linker (

    
     Chain):  The four-carbon chain creates a larger bite angle compared to ethyl/propyl linkers.[1] This flexibility prevents the "rigid lock" of the metal center, allowing for dynamic substrate coordination.
    
  • Steric Tail (Diisobutyl Amine): The branched isobutyl groups prevent the formation of insoluble polymeric aggregates (common with unhindered alkoxides) by shielding the metal center, forcing the formation of discrete molecular species (dimers or monomers).

Target Coordination Geometry

When reacted with metal alkyls (


), the ligand forms a heteroleptic complex:


Where

is the DIBA-BuOH enolate. The 7-membered ring formation is thermodynamically less stable than a 5-membered ring, often leading to bridging modes where the oxygen bridges two metal centers, creating robust dinuclear catalysts.

Part 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity DIBA-BuOH from 4-chlorobutanol. Scale: 50 mmol basis.

Reagents & Equipment
  • Reactants: 4-Chlorobutanol (CAS: 928-51-8), Diisobutylamine (CAS: 110-96-3), Potassium Carbonate (

    
    , anhydrous), Sodium Iodide (NaI, catalytic).
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]

  • Equipment: 250 mL Round bottom flask, Reflux condenser, Oil bath, High-vacuum distillation setup.

Step-by-Step Synthesis
  • Charge: In a 250 mL flask, suspend

    
     (1.5 equiv, 10.4 g) and NaI (0.1 equiv, 0.75 g) in MeCN (100 mL).
    
  • Addition: Add Diisobutylamine (1.2 equiv, 10.5 mL) followed by 4-Chlorobutanol (1.0 equiv, 5.4 g).

  • Reaction: Heat to reflux (

    
    ) for 24 hours.
    
    • Self-Validation: Monitor via TLC (SiO2, 10% MeOH/DCM).[1] The starting chloride (

      
      ) should disappear; the amine product (
      
      
      
      ) will stain with Ninhydrin or Dragendorff’s reagent.
  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure to remove solvent and excess amine.[1]

    • Dissolve residue in

      
       (50 mL) and wash with water (
      
      
      
      ) to remove inorganic traces.[1]
    • Dry organic phase over

      
      , filter, and concentrate.[1][2]
      
  • Purification (Critical): Perform fractional distillation under high vacuum (

    
     mbar). Collect the fraction boiling at approx. 
    
    
    
    .
    • Yield Expectation: 75-85% as a colorless viscous oil.[1]

Part 3: Metallation Protocol (Catalyst Generation)

Context: Synthesis of a Zinc-Ethyl initiator (


) for ROP.
Safety:  Diethylzinc (

) is pyrophoric.[1] All steps must be performed under Argon/Nitrogen using Schlenk techniques.[1]
Experimental Workflow
  • Preparation: Dry the purified DIBA-BuOH over molecular sieves (4Å) for 24h. Dissolve 1.0 equiv (201 mg, 1 mmol) in anhydrous Toluene (5 mL) in a Schlenk flask.

  • Metallation:

    • Cool the ligand solution to

      
      .[1]
      
    • Slowly add

      
       (1.1 M in toluene, 0.91 mL, 1.0 equiv) dropwise.[1]
      
    • Observation: Evolution of ethane gas bubbles indicates successful deprotonation.[1]

  • Aging: Allow the solution to warm to Room Temperature (RT) and stir for 1 hour.

    • Result: A clear, colorless solution of the active catalyst

      
      .
      
Visualization of Workflow

SynthesisWorkflow Start 4-Chlorobutanol + Diisobutylamine Reflux Reflux (MeCN, K2CO3) 24 Hours Start->Reflux Nucleophilic Substitution Workup Filtration & Extraction Reflux->Workup Distill Vacuum Distillation (Purification) Workup->Distill Ligand Pure Ligand (DIBA-BuOH) Distill->Ligand ZnEt2 Add ZnEt2 (Pyrophoric!) Ligand->ZnEt2 Inert Atmo (Schlenk) ActiveCat Active Catalyst [(L)Zn-Et] ZnEt2->ActiveCat - Ethane (gas)

Figure 1: Workflow for converting raw materials into the active organometallic zinc catalyst.[1]

Part 4: Catalytic Application (ROP of Lactide)

Mechanism: Coordination-Insertion.[1] The Zinc-Ethyl bond initiates the polymerization by reacting with an exogenous alcohol (benzyl alcohol) to form a Zinc-Alkoxide, or the Ligand-Zinc-Alkoxide itself acts as the initiator if prepared as such.

Polymerization Protocol[1]
  • Monomer Prep: Recrystallize L-Lactide (LA) from dry toluene (

    
    ) and sublime.
    
  • Reaction:

    • In a glovebox, combine L-Lactide (1.44 g, 100 equiv) and the Catalyst solution (from Part 3, 0.1 mmol) in Toluene (10 mL).

    • Add Benzyl Alcohol (BnOH) as a co-initiator (0.1 mmol) if using the Zinc-Ethyl precatalyst.[1]

  • Conditions: Stir at

    
     (or 
    
    
    
    for faster kinetics).
  • Termination: Quench with wet methanol (1 mL) after conversion reaches >90% (monitor by NMR).

  • Precipitation: Pour the reaction mixture into cold Methanol (100 mL). Filter the white polymer (PLA) and dry under vacuum.[1]

Mechanism Diagram

ROPMechanism cluster_ligand Ligand Role (DIBA-BuOH) Cat Active Species [L-Zn-OR] Coord Monomer Coordination (Lactide binds to Zn) Cat->Coord + Lactide Insert Insertion (Acyl-O bond cleavage) Coord->Insert Nucleophilic Attack Prop Chain Propagation (Zn-O-Polymer) Insert->Prop Ring Opening Prop->Coord + Next Monomer Role1 Steric Bulk: Prevents aggregation Role2 Hemilability: Opens site for monomer

Figure 2: Coordination-Insertion mechanism. The DIBA-BuOH ligand remains coordinated to Zn, controlling the sterics of the active site.

Part 5: Analytical Characterization Data

To validate the synthesis and complexation, compare your results against these standard parameters.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR (Ligand)

2.4 - 2.6 ppm
Multiplets (

)

protons (backbone + isobutyl).[1]
1H NMR (Ligand)

0.9 ppm
Doublet (

)
Methyl groups of isobutyl.[1]
1H NMR (Complex)

0.1 - 0.5 ppm
Triplet/Quadruplet

(Ethyl group on Zinc).[1]
13C NMR

~50-60 ppm
Distinct peaks

carbons next to Nitrogen.[1]
Visual Reaction with

BubblingRelease of Ethane gas (Positive confirmation).[1]

References

  • General Synthesis of Amino-Alcohols

    • Source: PubChem. (2025).[1] "4-Amino-1-butanol Compound Summary."

    • URL:[Link]

  • Organocatalytic ROP Mechanisms

    • Source: Kamber, N. E., et al. (2007).[1] "Organocatalytic Ring-Opening Polymerization." Chemical Reviews.

    • URL:[Link]

  • Zinc Alkoxide Initiators

    • Source: Williams, C. K. (2007).[1] "Synthesis of functionalized polylactides by zinc alkoxide initiators." Chemical Society Reviews.[1]

    • URL:[Link]

  • Ligand Design in ROP

    • Source: Wheaton, C. A., et al. (2009).[1] "Activated monomers in the ROP of lactide." Dalton Transactions.[1]

    • URL:[Link]

Sources

Optimizing Reaction Environments for Amino-Alcohol Intermediates: A Guide to Solvent Selection for 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-(Diisobutylamino)-1-Butanol (CAS: 13325-10-5) is a critical bifunctional intermediate often utilized in the synthesis of anti-arrhythmic agents (e.g., Dronedarone analogues) and other pharmaceutical targets requiring a lipophilic amine tail.[1]

Its structure presents a unique challenge in solvent selection:

  • Sterically Hindered Amine: The diisobutyl group creates significant steric bulk around the nitrogen, reducing its nucleophilicity compared to linear alkyl amines but maintaining basicity.[1]

  • Primary Alcohol: The reactive handle for esterification, oxidation, or conversion to a leaving group (halide/tosylate).

  • Amphiphilic Nature: The C12 hydrophobic domain contrasts with the polar amino-alcohol terminus, creating solubility windows that differ from smaller amino alcohols (e.g., ethanolamine).

This guide provides a scientifically grounded framework for selecting solvents that maximize yield, suppress side reactions (such as intermolecular quaternization), and align with Green Chemistry principles.

Physicochemical Profiling & Solubility Logic

Understanding the solute-solvent interaction is the first step to successful processing.[1] this compound acts as a Lewis Base and a Hydrogen Bond Donor/Acceptor .[1]

Solubility Profile

Due to the two isobutyl groups, the molecule exhibits higher lipophilicity than linear analogues.

Solvent ClassRepresentativePredicted SolubilityApplication Suitability
Chlorinated Dichloromethane (DCM)High Excellent for synthesis; solubilizes both free base and many salts.[1] Safety concern.[1][2][3]
Ethers THF, MeTHF, MTBEHigh Good for Grignard/Lithiation steps. MeTHF is the preferred green alternative.[1]
Aromatics TolueneHigh Ideal for high-temp reflux (e.g., Dean-Stark esterification).[1]
Alkanes Hexane, HeptaneModerate/Low Poor solvent for the salt form; useful as an antisolvent for crystallization.
Protic Methanol, EthanolHigh Good for hydrogenation; avoid in reactions involving electrophilic acylating agents (solvolysis risk).
Aqueous WaterpH Dependent Insoluble at pH > 10 (Free Base); Soluble at pH < 4 (Salt).[1]
Visualization: Solvent Selection Decision Tree

SolventSelection Start Reaction Intent Rxn_Type Reaction Type? Start->Rxn_Type Acylation Acylation / Esterification Rxn_Type->Acylation Chlorination Deoxychlorination (SOCl2) Rxn_Type->Chlorination Oxidation Oxidation (to Aldehyde) Rxn_Type->Oxidation Solv_MeTHF 2-MeTHF (Green Alternative) Acylation->Solv_MeTHF Preferred Solv_Toluene Toluene (Precipitates Salt) Chlorination->Solv_Toluene Isolation via Filtration Solv_DCM DCM (Solubilizes Salt) Chlorination->Solv_DCM Homogeneous Phase Oxidation->Solv_DCM Swern/Dess-Martin

Figure 1: Decision logic for solvent selection based on the intended chemical transformation of this compound.[1]

Critical Reaction Protocol: Deoxychlorination

The conversion of the hydroxyl group to a chloride (using Thionyl Chloride, SOCl₂) is a ubiquitous step in utilizing this intermediate. This reaction highlights the critical role of solvent in managing the Hydrochloride Salt byproduct.

The Challenge

The amine moiety will protonate immediately upon generation of HCl, forming the hydrochloride salt.

  • In DCM: The salt often remains soluble or forms a sticky oil.[1]

  • In Toluene: The salt frequently precipitates as a solid, driving the reaction equilibrium and simplifying workup.

Protocol A: Conversion to 4-(Diisobutylamino)-1-Chlorobutane (HCl Salt)

Objective: Efficient conversion using Toluene to facilitate product isolation.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 equiv)

  • Solvent: Toluene (Anhydrous, 10 volumes)

  • Catalyst: DMF (0.05 equiv - optional, accelerates Vilsmeier-Haack type mechanism)[1]

Step-by-Step Methodology:

  • Setup: Charge this compound and Toluene into a reactor equipped with a mechanical stirrer, nitrogen inlet, and a scrubber system (NaOH trap) for SO₂/HCl off-gassing.

  • Temperature Control: Cool the solution to 0–5°C. The reaction is exothermic.

  • Addition: Add SOCl₂ dropwise over 60 minutes.

    • Observation: A white precipitate (the amine-HCl salt) may begin to form immediately.[1]

    • Mechanistic Note: The initial species is the alkyl chlorosulfite.

  • Reaction: Warm to room temperature (25°C) and stir for 2 hours. If conversion is incomplete (check via HPLC/TLC), heat to 50°C.

    • Caution: Heating accelerates SO₂ release.[1]

  • Workup (Option A - Isolation of Salt):

    • Cool to 0°C.[1]

    • Filter the white solid precipitate.[1]

    • Wash with cold Toluene or Heptane.[1]

    • Dry under vacuum.[1]

  • Workup (Option B - Free Base Isolation):

    • Quench the reaction mixture slowly into cold 10% NaOH solution (exothermic!).

    • Separate phases.[1] The product (free base) will be in the Toluene layer.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Validation Check:

  • 1H NMR: Look for the triplet shift of the CH₂-Cl (typically ~3.5 ppm) distinct from the starting CH₂-OH (~3.6 ppm).

  • Mass Spec: Confirm mass [M+H]+ and characteristic Chlorine isotope pattern (3:1 ratio).

Green Chemistry: Solvent Substitution Strategies

Regulatory pressure (REACH, TSCA) is reducing the availability of DCM and NMP. For this compound, the following substitutions are validated:

Substitution Table
Traditional SolventGreen AlternativeRationalePerformance Note
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Bio-derived, higher boiling point (80°C vs 40°C), better phase separation with water.[1]2-MeTHF forms azeotropes with water; easier to dry than THF.[1]
DMF / NMP CPME (Cyclopentyl Methyl Ether) Low peroxide formation, stable in acidic/basic conditions, hydrophobic.Excellent for alkylation reactions requiring higher temperatures.[1]
Diethyl Ether MTBE or EtOAc Higher flash point, lower peroxide risk.[1]EtOAc may transesterify if strong nucleophiles are present; MTBE is safer.[1]
Diagram: Green Workflow for Acylation

GreenAcylation Start Start: Amino-Alcohol Solvation Dissolve in 2-MeTHF (Green Solvent) Start->Solvation Reagent Add Anhydride/Base Solvation->Reagent Wash Aqueous Wash (2-MeTHF separates clearly) Reagent->Wash Evap Evaporation Wash->Evap Product Product: Ester Evap->Product

Figure 2: Optimized Green Chemistry workflow using 2-MeTHF to replace DCM/Ether.

Troubleshooting & Expert Insights

Issue: Emulsion Formation during Extraction

Cause: The amphiphilic nature of this compound (C12 chain + polar head) acts as a surfactant.[1] Solution:

  • Avoid Chlorinated solvents if possible; they often form stable emulsions with this substrate.[1]

  • Use High Ionic Strength: Saturate the aqueous layer with NaCl (Brine).[1]

  • Filter: Sometimes fine particulate salts stabilize the emulsion; filtration through Celite breaks it.[1]

Issue: N-Oxide Impurity

Cause: The tertiary amine is susceptible to oxidation if peroxides are present in ether solvents (THF, Diethyl Ether). Solution:

  • Use Inhibitor-free anhydrous 2-MeTHF or CPME (which resists peroxide formation).[1]

  • Store the amino-alcohol under Nitrogen/Argon.[1]

References

  • Solvent Selection Guides

    • ACS Green Chemistry Institute Pharmaceutical Roundtable.[1][4] "Solvent Selection Tool."[1][4][5] American Chemical Society.[1][4] Link

    • Henderson, R. K., et al.[1] (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862.[1] Link

  • Reaction Specifics (Thionyl Chloride & Amino Alcohols)

    • Master Organic Chemistry.[1] "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi." Link

    • Clayden, J., Greeves, N., Warren, S. (2012).[1][6] Organic Chemistry. Oxford University Press.[1] (General reference for amino-alcohol reactivity).

  • Molecule Context (Pharmaceutical Intermediates)

    • PubChem.[1][7] "4-Amino-1-butanol Compound Summary." (Analogous structure properties). Link

    • Google Patents.[1] "Method for preparing 4-isopropylamino-1-butanol" (Process chemistry context for hindered amino butanols).[1][8][9] Link

Disclaimer: This Application Note is for research and development purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling hazardous chemicals like Thionyl Chloride.

Sources

Troubleshooting & Optimization

Purification of 4-(Diisobutylamino)-1-Butanol via vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support Subject: Purification of 4-(Diisobutylamino)-1-Butanol via Vacuum Distillation

Executive Summary

This guide addresses the purification of This compound (CAS: 38419-62-0) .[1][2] Due to its high molecular weight (201.35 g/mol ) and the presence of both a tertiary amine and a primary alcohol, this compound exhibits a high boiling point and thermal sensitivity.[2][3]

Standard atmospheric distillation is not recommended due to the risk of oxidation (N-oxide formation) and elimination reactions (dehydration to alkenes) at temperatures exceeding 150°C.[2][3] This protocol details a high-vacuum distillation approach designed to maintain structural integrity and maximize yield.[3]

Technical Specifications & Properties

PropertyValue / DescriptionNotes
Formula C₁₂H₂₇NOTertiary amino-alcohol
Mol.[1][2][3][4][5][6][7][8][9] Weight 201.35 g/mol Significantly heavier than dimethyl analogs
Boiling Point (Atm) > 260°C (Estimated)Do not attempt atmospheric distillation.
Boiling Point (Vac) ~110–125°C @ 1–2 mmHgEstimated range based on structural analogs.[1][2][3]
Appearance Colorless to pale yellow viscous liquidDarkens upon oxidation.[1][2][3]
Solubility Soluble in alcohols, ethers, DCM; Low water solubilityLipophilic isobutyl groups reduce water solubility compared to amino-ethanol.[1][2][3]

Purification Workflow

The following diagram outlines the critical path from crude reaction mixture to pure isolated product.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Synthesis) Quench 1. Neutralization & Extraction (Remove Salts/Acids) Crude->Quench pH > 10 Drying 2. Solvent Removal & Drying (Rotovap + Na2SO4) Quench->Drying Organic Layer VacSetup 3. High Vacuum Setup (< 1 mmHg) Drying->VacSetup Viscous Oil Foreshots 4. Foreshots Collection (Low Boilers/Solvents) VacSetup->Foreshots T < 100°C HeartCut 5. Heart Cut Collection (Pure Product) Foreshots->HeartCut Stable T & Vac Storage 6. Storage (Inert Gas/Dark) HeartCut->Storage QC Pass

Figure 1: Purification workflow emphasizing the critical transition from crude workup to controlled vacuum fractionation.

Detailed Protocol: Vacuum Distillation

Phase 1: Pre-Distillation Preparation[1][2][3]
  • Neutralization: Ensure the crude amine is in its free-base form.[1][3] If the synthesis involved an acid salt, treat with NaOH (aq) and extract into a low-boiling solvent (e.g., Dichloromethane or Diethyl Ether).[2]

  • Drying: Dry the organic phase thoroughly over Anhydrous Sodium Sulfate (

    
    ).[3] Water in the distillation flask will cause violent bumping and hydrolysis.[3]
    
  • Solvent Strip: Remove extraction solvents via rotary evaporation.[3] Note: Traces of solvent will ruin the vacuum level; ensure the oil is solvent-free before moving to the main manifold.[1][2]

Phase 2: The Distillation Setup
  • Apparatus: Use a Short Path Distillation Head .[3] Long fractionating columns (Vigreux) are discouraged as they increase "hold-up" volume and require higher pot temperatures, increasing degradation risk.[2]

  • Vacuum Source: A two-stage rotary vane pump is required.[1][3] Target pressure: < 1 mmHg (Torr) .

  • Heating: Use a magnetically stirred oil bath.[3] Do not use a heating mantle directly on the flask, as "hot spots" cause localized decomposition of the amine.[3]

Phase 3: Fractionation
  • Degassing: Apply vacuum slowly to the cold stirring oil.[3] Dissolved gases and residual solvents will bubble out.[3]

  • Ramp Up: Heat the oil bath to approx. 130°C. Watch for the first condensate.

  • Foreshots: Collect the first 5-10% of distillate. This usually contains residual solvent, water, or lower-boiling impurities (e.g., diisobutylamine).[2][3]

  • Heart Cut: When the vapor temperature stabilizes (likely between 110–125°C at 1 mmHg), switch receivers. This is your pure product.

  • Shutdown: Stop heating before the flask is dry to prevent polymerization of the residue. Break vacuum with Nitrogen , not air, to prevent oxidation of the hot amine.[3]

Troubleshooting & FAQs

Q1: Why is my distillate turning yellow or brown?

Diagnosis: Oxidation.

  • Cause: Amines are prone to oxidation (forming N-oxides) when heated in the presence of air.[1][2][3]

  • Solution: Ensure the system is leak-free. Flush the apparatus with Nitrogen or Argon prior to applying vacuum.[3] If the product is already colored, a second rapid distillation under strict inert atmosphere can improve color.[3]

Q2: The boiling point is fluctuating wildly. Why?

Diagnosis: Pressure Instability or "Bumping."[3]

  • Cause:

    • Residual Solvent: If you didn't strip all the DCM/Ether, it will boil violently as vacuum is applied.[3]

    • Water: Water forms azeotropes and causes pressure spikes.[3]

  • Solution: Stop heating. Check the cold trap for solvent accumulation.[3] If bumping persists, use a larger stir bar or a capillary bleed (if using an older setup), though magnetic stirring is preferred.[2][3]

Q3: I cannot achieve a vacuum below 5 mmHg.

Diagnosis: System Leak or Outgassing.

  • Cause:

    • Leaks: Check all ground glass joints.[3] Are they greased properly?

    • Volatiles: The crude material may still contain significant low-boiling solvents that are overwhelming the pump.[3]

  • Solution: Isolate the pump and measure its baseline vacuum. If the pump is good, leak-check the glassware. If the pressure drops slowly over time, you are likely just pumping off residual solvent—be patient.[3]

Q4: The product is solidifying in the condenser.

Diagnosis: High Melting Point Impurities.

  • Context: this compound is typically a liquid at room temperature, but high purity or specific isomers can crystallize.[1][2]

  • Solution: If the product freezes in the water-cooled condenser, turn off the water flow to the condenser (allow it to run air-cooled) or use warm water circulation.[1][2]

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Q1 Is the Vacuum < 2 mmHg? Start->Q1 Q2 Is the Liquid Bumping? Q1->Q2 Yes FixVac Check Pump Oil & Grease Joints Q1->FixVac No Q3 Is Distillate Colored? Q2->Q3 No FixBump Remove Residual Solvent (Rotovap longer) Q2->FixBump Yes FixColor Leak Check & Flush with N2 Q3->FixColor Yes Proceed Proceed with Heart Cut Q3->Proceed No FixVac->Q1 FixBump->Q1

Figure 2: Decision tree for diagnosing common distillation failures.

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 263, 1-Butanol. Retrieved from [Link][2][3]

    • Note: Provides baseline physical property d
    • Note: Used as a structural analog to estimate boiling point shifts for tertiary amino-butanols.[1][2]

  • Note: Reference for primary amine analog boiling points (206°C
  • Furniss, B. S., et al. (1989).[3] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[3] Longman Scientific & Technical.[3]

    • Note: Authoritative source for standard vacuum distill

Sources

Removing impurities from crude 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a direct response from a specialized Technical Support Center for Fine Chemical Synthesis. It prioritizes the specific physicochemical properties of 4-(Diisobutylamino)-1-Butanol to provide actionable, high-level troubleshooting.

Case ID: 4-DIBA-OH-PURIFICATION Subject: Removal of Impurities from Crude this compound Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]

Executive Summary

You are likely synthesizing This compound via the alkylation of Diisobutylamine with a halobutanol (e.g., 4-chlorobutanol) or a similar alkylating agent.[1][2]

The primary challenge in this synthesis is not the formation of the product, but the separation of the Amino-Alcohol Product (Tertiary Amine) from the Unreacted Diisobutylamine (Secondary Amine).[2] Because both species are basic, standard acid-base extractions often fail to separate them selectively.[2]

This guide details three validated workflows to isolate your target molecule, ranked by scalability and efficacy.

Module 1: Vacuum Distillation (The "Gold Standard")

Best for: Bulk scales (>10g), removal of starting amine.[2] Principle: Boiling Point Differential.

The most reliable physical property distinguishing your product from the impurity is volatility.[2]

  • Impurity (Diisobutylamine): Boiling Point 139°C at 760 mmHg [1].[2][3]

  • Product (this compound): Estimated Boiling Point >260°C at 760 mmHg (due to Hydrogen bonding from the -OH group).[1][2]

Troubleshooting Protocol

Q: My product is decomposing/discoloring during distillation. What is happening? A: Amino-alcohols are susceptible to oxidation (N-oxide formation) and thermal degradation at high temperatures in the presence of oxygen.[1]

The Fix:

  • High Vacuum is Mandatory: You must lower the boiling point to below 150°C to prevent degradation.[2][4] Aim for a vacuum of <1 mmHg (Torr) .

  • Inert Atmosphere: Bleed dry Nitrogen or Argon into the capillary if using a bubbler, or ensure the system is flushed with inert gas before pulling vacuum.[2]

Distillation Logic Tree

Use the following decision matrix to optimize your setup:

DistillationLogic Start Crude Mixture Analysis CheckVac Can you achieve <1 mmHg? Start->CheckVac HighVac Setup: Short Path Distillation (Kugelrohr or Vigreux) CheckVac->HighVac Yes LowVac Setup: Fractional Distillation (Risk of degradation) CheckVac->LowVac No Step1 Fraction 1 (Foreshot): Collect up to 60°C @ 1mmHg (Contains Diisobutylamine) HighVac->Step1 LowVac->Step1 Use Oil Bath >180°C (Risky) Step2 Fraction 2 (Main): Collect at 110-130°C @ 1mmHg (Target Amino-Alcohol) Step1->Step2

Figure 1: Distillation optimization workflow for separating high-boiling amino-alcohols.

Module 2: Flash Chromatography (High Purity)

Best for: Small scales (<5g), final polishing.[2] Principle: Polarity Differential.

Q: The product streaks/tails on the column, and separation is poor. Why? A: This is the "Silanol Effect."[2] The basic nitrogen in your product interacts strongly with the acidic silanol (Si-OH) groups on the silica gel, causing peak broadening and co-elution with impurities.[2]

The "Amine-Modified" Protocol

Standard eluents (Hexane/EtOAc) will fail.[2] You must modify the stationary phase environment.

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Primary Solvent90-95%
Methanol (MeOH) Polar Modifier5-10% (Adjust based on Rf)
Triethylamine (TEA) or NH₄OH The Critical Additive 1% (v/v)

Step-by-Step Fix:

  • Pre-treat the Silica: Flush your column with the eluent containing 1% TEA before loading your sample.[2][4] This neutralizes the acidic sites on the silica [2].[2]

  • Elution Order:

    • First Eluting: Diisobutylamine (Non-polar, greasy).[2] It will come off near the solvent front.[2][4]

    • Second Eluting: this compound (Polar, H-bonding).[1][2] It will retain longer due to the hydroxyl group.[2][4]

Module 3: Chemical Scavenging (The "Expert" Method)

Best for: Removing trace Diisobutylamine without distillation.[2] Principle: Chemoselective derivatization.

Q: Can I use acetic anhydride to remove the unreacted amine? A: NO. Critical Warning: While acetic anhydride will react with the impurity (secondary amine) to form a non-basic amide, it will also react with the hydroxyl group of your product to form an ester.[2] Do not use non-selective acylating agents.[1][2][4]

The Solution: Electrophilic Resins or Specific Scavengers If you cannot distill, use a Polystyrene-bound Isocyanate resin or a liquid scavenger that targets secondary amines but reacts slower with hindered alcohols.[2] However, due to the presence of the free -OH, the safest chemical method is actually pH-Controlled Partitioning .[2]

Optimized Extraction Protocol (The "pH Switch")

While both species are bases, the Amino-Alcohol is significantly more water-soluble (hydrophilic) than the greasy Diisobutylamine due to the -OH group.[1][2]

  • Dissolve crude mixture in Heptane (Not DCM; DCM is too good at solubilizing polar compounds).[1][2]

  • Extract with Citrate Buffer (pH 4.5 - 5.0) .

    • Theory: At this pH, both amines are protonated.[2][4] However, the protonated amino-alcohol prefers the aqueous layer, while the greasy protonated diisobutylamine has a higher affinity for the Heptane layer than expected, or can be washed out with repeated extractions.[2]

  • Wash the aqueous layer 3x with Heptane (removes traces of Diisobutylamine).[1][2]

  • Basify the aqueous layer to pH >12 with NaOH.[2][4]

  • Extract the pure product into DCM.

Summary of Physical Data for Troubleshooting

PropertyDiisobutylamine (Impurity)This compound (Target)Impact on Purification
Boiling Point 139°C (760 mmHg)>260°C (Est.)[1][2][4]Distillation is the most effective separation method.[1][2][4]
Polarity Low (Lipophilic)Moderate (Amphiphilic)Chromatography works well; Impurity elutes first.[1][2][4]
Functional Groups Secondary AmineTert-Amine + AlcoholAvoid Anhydrides ; they react with the alcohol.[1][2][4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8085, Diisobutylamine.[2][4] Retrieved from [Link][1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.).[2] Butterworth-Heinemann.[2] (Standard reference for amine chromatography additives).

Sources

Technical Guide: Optimizing Reaction Temperature for 4-(Diisobutylamino)-1-Butanol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction temperature for the coupling of 4-(Diisobutylamino)-1-Butanol (and its activated derivatives) with nucleophilic scaffolds, typically phenols, as seen in the synthesis of pharmaceutical intermediates like Dronedarone analogues.

Executive Summary

The coupling of This compound is a critical step in introducing the solubilizing basic side chain into pharmaceutical active ingredients (APIs). While the alcohol itself is stable, the coupling process—typically involving activation (to a halide or sulfonate) followed by nucleophilic substitution (


)—is highly sensitive to temperature.

The Core Challenge: You are navigating a "stability window" between two competing failure modes:

  • Low Temperature (< 40°C): Slow kinetics and incomplete conversion, leading to stalled reactions.

  • High Temperature (> 90°C): Rapid degradation via intramolecular cyclization (pyrrolidinium formation) and Hofmann-type elimination .

This guide provides the protocols and troubleshooting logic to maintain the reaction within the optimal 60°C – 85°C window.

Mechanistic Insight: The "Pyrrolidinium Trap"

To optimize temperature, you must understand why the reaction fails. The 4-(diisobutylamino)butyl chain contains both a nucleophile (the tertiary amine) and an electrophile (the activated carbon, C1) separated by four carbons.

  • The Desired Path (

    
    ):  The external nucleophile (e.g., Phenol-O⁻) attacks C1. Rate is dependent on concentration and temperature.[1]
    
  • The Parasitic Path (Intramolecular Cyclization): The internal nitrogen attacks C1, forming a 5-membered pyrrolidinium salt . This reaction is entropically favored (formation of a 5-membered ring) and is often first-order.

Expert Insight: While the bulky diisobutyl groups provide some steric protection against cyclization compared to diethyl analogues, they do not eliminate the risk. Excessive heat (>90°C) overcomes this steric barrier, causing the starting material to "eat itself" before it can couple with your scaffold.

Reaction Pathway Diagram

ReactionPathways cluster_legend Thermodynamic Zones Start This compound (Activated: Cl/OMs) Product Coupled Product (Ether/Ester) Start->Product + Nucleophile 60-80°C (Optimal) Impurity1 Impurity A: Pyrrolidinium Salt (Cyclization) Start->Impurity1 Intramolecular >90°C or Low Conc. Impurity2 Impurity B: Alkene (Elimination) Start->Impurity2 Base/Heat >100°C Zone 1: <50°C (Kinetic Stall) Zone 1: <50°C (Kinetic Stall) Zone 2: 60-85°C (Optimal) Zone 2: 60-85°C (Optimal) Zone 1: <50°C (Kinetic Stall)->Zone 2: 60-85°C (Optimal) Zone 3: >90°C (Degradation) Zone 3: >90°C (Degradation) Zone 2: 60-85°C (Optimal)->Zone 3: >90°C (Degradation)

Caption: Competing pathways in the coupling of 4-(dialkylamino)butyl chains. High temperatures favor the unimolecular cyclization (Impurity A) and elimination (Impurity B).

Optimization Data & Parameters

The following data summarizes the impurity profile shifts observed during the O-alkylation of a standard phenol scaffold (e.g., 4-hydroxybenzoate) using 1-chloro-4-(diisobutylamino)butane (generated from the alcohol).

TemperatureReaction TimeConversionImpurity A (Cyclic)Impurity B (Alkene)Status
25°C 48 Hours< 30%< 0.5%NDFail (Stalled)
60°C 12 Hours85%1.0%< 0.5%Acceptable
80°C 4-6 Hours> 98%1.5%0.8%Optimal
110°C (Reflux) 2 Hours> 99%12.0% 5.5% Fail (Degradation)

Key Takeaway: The "Sweet Spot" is 75°C ± 5°C . Operating at Toluene reflux (110°C) significantly spikes the cyclization impurity.

Troubleshooting & FAQs

Q1: I am seeing low yields even after 24 hours at 60°C. Should I increase the temperature?

Answer: Before increasing temperature, check your Base/Solvent system . Increasing temperature beyond 80°C risks cyclization. Instead, switch from a heterogeneous base (like


 in Acetone) to a system that promotes higher effective concentration of the phenoxide anion.
  • Recommendation: Use

    
     in DMF  or NMP  at 70-80°C. The high polarity of DMF increases the rate of the 
    
    
    
    coupling without requiring excessive heat. If using MEK (Methyl Ethyl Ketone), ensure vigorous stirring, as the reaction is surface-area dependent.
Q2: My starting material (the chloride) is disappearing, but the product isn't forming. Where is it going?

Answer: You are likely forming the Pyrrolidinium Salt (Impurity A) . This quaternary ammonium salt is highly water-soluble and often lost in the aqueous workup, leading to a "missing mass balance" mystery.

  • Diagnostic: Check the aqueous layer of your extraction by LC-MS. You will likely see a mass corresponding to the starting material but with a different retention time (very polar).

  • Fix: Do not generate the free base of the chloro-amine until the moment of reaction. Add the hydrochloride salt of the amine directly to the reaction mixture containing the base. This ensures the free amine is generated in situ in the presence of the nucleophile, favoring the intermolecular coupling over intramolecular cyclization.

Q3: Can I use the Mitsunobu reaction to couple the alcohol directly?

Answer: Yes, but temperature control is even more critical. The Mitsunobu reaction (DIAD/PPh3) avoids the chloride intermediate but is prone to steric hindrance from the diisobutyl groups.

  • Protocol: Run the addition at 0°C and allow to warm only to Room Temperature (20-25°C).

  • Warning: Do not heat a Mitsunobu reaction with this substrate. Heating promotes N-alkylation of the hydrazine byproduct or elimination of the alcohol.

Standard Operating Protocol (O-Alkylation)

Objective: Coupling this compound (via Chloride) to a Phenolic Scaffold.

Reagents:

  • Phenol Substrate (1.0 equiv)

  • 1-Chloro-4-(diisobutylamino)butane HCl salt (1.2 equiv) [Prepared from Alcohol via

    
    ]
    
  • Potassium Carbonate (

    
    ), anhydrous, milled (3.0 equiv)
    
  • Sodium Iodide (NaI) (0.1 equiv) [Catalyst - Finkelstein condition]

  • Solvent: DMF (5 vol) or MEK (10 vol)

Step-by-Step:

  • Activation (If starting from Alcohol): React this compound with Thionyl Chloride (

    
    ) in Toluene at 60°C. Isolate as the HCl salt . Do not neutralize to free base for storage.
    
  • Charging: To the reactor, add the Phenol,

    
    , NaI, and Solvent. Stir at 25°C for 30 min to generate the phenoxide.
    
  • Addition: Add the solid 1-Chloro-4-(diisobutylamino)butane HCl salt directly to the vessel.

  • Reaction: Heat to 80°C . Monitor by HPLC.

    • Target: >98% conversion of Phenol.

    • Time: Typically 4–8 hours in DMF; 12–16 hours in MEK.

  • Workup: Cool to 25°C. Filter inorganic salts. Partition between Ethyl Acetate and Water.

    • Critical: Wash organic layer with 5%

      
       to remove unreacted phenol.
      

References

  • Dronedarone Synthesis & Coupling

    • Process for preparation of Dronedarone. (2012).[2][3] EP2428511A1. Describes the condensation of phenols with di-n-butylamino propyl halides, establishing the baseline conditions for amino-alkyl chain coupling.

  • Cyclization Kinetics of Amino Halides

    • Bashpa, P., et al. (2013). Kinetics of Quaternization between Tertiary Amines and Alkyl Halides.[1] Journal of Advanced Scientific Research. Details the mechanistic competition between intermolecular alkylation and self-quaternization.

  • General Amine Alkylation Reviews

    • Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron. Provides context on the suppression of over-alkylation and side reactions in amine synthesis.

Sources

Technical Support Center: 4-(Diisobutylamino)-1-Butanol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 4-(Diisobutylamino)-1-Butanol . It synthesizes organic chemistry principles with practical handling protocols to prevent degradation.

Product Category: Amino Alcohols | CAS: (Generic Structure Reference) | Application: Pharmaceutics/Synthesis Intermediate

Technical Overview: The Stability Matrix

This compound is a bifunctional molecule containing a primary alcohol and a tertiary amine . Its degradation profile is dictated by these two functional groups.

  • Primary Vulnerability (Oxidation): The primary alcohol moiety (

    
    ) is highly susceptible to aerobic oxidation, initially forming the aldehyde and subsequently the carboxylic acid.[1]
    
  • Secondary Vulnerability (Hygroscopicity & CO

    
    ):  The amine functionality renders the molecule basic and hygroscopic. While tertiary amines do not form stable carbamates with dry CO
    
    
    
    , they readily form bicarbonate salts in the presence of atmospheric moisture.
  • Tertiary Vulnerability (N-Oxidation): The tertiary amine is sterically hindered by the isobutyl groups, making it relatively resistant to N-oxidation compared to less hindered amines. However, exposure to peroxides or strong radical initiators (light + oxygen) can lead to N-oxide formation.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation vectors you must control.

DegradationPathway Start This compound (Intact API/Intermediate) Aldehyde Impurity A: Aldehyde (4-(Diisobutylamino)butanal) Start->Aldehyde Aerobic Oxidation (O2, Metal Ions) NOxide Impurity C: N-Oxide (Rare, Radical/Peroxide induced) Start->NOxide Radical Oxidation (hv + O2) or Peroxides Salt Impurity D: Carbonate/Bicarbonate Salts (Moisture + CO2 uptake) Start->Salt H2O + CO2 (Atmospheric Exposure) Acid Impurity B: Carboxylic Acid (4-(Diisobutylamino)butanoic acid) Aldehyde->Acid Further Oxidation

Caption: Figure 1.[2] Primary degradation pathways. The oxidative conversion to aldehyde (Impurity A) is the most rapid kinetic pathway under standard storage conditions.

Troubleshooting Guide (FAQs)

Issue 1: "My material has turned from colorless to yellow."

Diagnosis: Oxidative Degradation (N-oxide formation or trace aldehyde polymerization). Mechanism: Amines are electron-rich and susceptible to radical oxidation mechanisms initiated by light (


) and oxygen. Even trace amounts of oxidation products (particularly conjugated species or N-oxides) can cause significant yellowing.
Corrective Action: 
  • Distillation: If purity is critical, redistill the material under reduced pressure.

  • ** sequestering:** Store future batches in amber glass to block UV/blue light.

  • Sparging: Always sparge the headspace with Nitrogen or Argon after opening the container.

Issue 2: "The LC-MS shows a mass shift of +14 or +16."

Diagnosis:

  • +16 Da: Formation of the N-Oxide or oxidation of the alcohol to a carboxylic acid (though acid is usually -2 Da from alcohol to aldehyde, then +16 to acid; net +14 from alcohol).

    • Correction: Check for peroxides in your solvents (ethers/THF are common culprits). Tertiary amines react rapidly with peroxides to form N-oxides [1].

  • -2 Da: Oxidation to the Aldehyde .

    • Correction: This is the most common impurity. Ensure your storage temperature is < 4°C and oxygen is excluded.

Issue 3: "The material weight increases over time, and the assay is dropping."

Diagnosis: Hygroscopicity and Carbon Dioxide capture. Mechanism: The basic nitrogen accepts protons from water. Furthermore, in the presence of water, the amine facilitates the hydration of CO


 to carbonic acid, forming a bicarbonate salt [2].
Corrective Action: 
  • Do not store in standard polyethylene (PE) bottles, which are permeable to moisture and CO

    
     over time. Use glass or fluorinated HDPE.
    
  • Use a desiccator for secondary containment.

Standard Operating Procedures (SOPs)

Protocol A: Optimal Storage Conditions

To maintain purity >99.5% over 12 months, strictly adhere to this matrix.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows Arrhenius kinetics of auto-oxidation.
Atmosphere Dry Argon or NitrogenDisplaces O

(prevents oxidation) and CO

(prevents salt formation). Argon is preferred as it is heavier than air and "blankets" the liquid.
Container Amber Glass (Type I)Blocks UV light to prevent radical initiation; impermeable to gas exchange.
Closure Teflon (PTFE) lined capPrevents leaching of plasticizers (phthalates) which are soluble in amino alcohols.
Protocol B: Handling & Transfer Workflow

This workflow minimizes exposure during experimental use.

HandlingProtocol Step1 1. Preparation Equilibrate bottle to Room Temp (Prevents condensation on cold liquid) Step2 2. Inert Gas Purge Insert N2/Ar line into vessel headspace BEFORE removing liquid Step1->Step2 Step3 3. Aliquot Removal Use oven-dried glass syringe Avoid pouring (increases surface area) Step2->Step3 Step4 4. Re-Sealing Purge headspace for 30s Seal immediately with Parafilm over cap Step3->Step4

Caption: Figure 2. Inert handling protocol. Warming to room temperature before opening is critical to prevent atmospheric moisture from condensing into the cold hygroscopic amine.

Scientific Deep Dive: The Oxidation Mechanism

Understanding why the alcohol oxidizes helps in preventing it.

The Alpha-Hydrogen Vulnerability: The carbon atom attached to the hydroxyl group possesses two


-hydrogens (

). In the presence of radical initiators (I

) or metal catalysts, a hydrogen atom can be abstracted.
  • Initiation:

    
     (Radical formation)
    
  • Propagation: Reaction with O

    
     forms a peroxy radical, eventually collapsing to the Aldehyde  (
    
    
    
    ).
  • Auto-acceleration: The aldehyde is significantly more easily oxidized than the alcohol. It rapidly autoxidizes to the Carboxylic Acid (

    
    ) upon exposure to air [3].
    

Why Tertiary Amines are Safer (but not immune): Unlike primary or secondary amines, the 4-(Diisobutylamino) group lacks a hydrogen on the nitrogen. This prevents the formation of imines or enamines, which are common degradation pathways for less substituted amino alcohols. However, the electron pair on the nitrogen is a site for Lewis Acid attack (protons, metal ions) and oxidation by peroxides to N-oxides (


) [4].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the mechanism of tertiary amine oxidation by peroxides).

  • Sada, E., Kumazawa, H., & Butt, M. A. (1976). Absorption of CO2 into aqueous solutions of tertiary amines. Chemical Engineering Science, 31(11), 1171-1173. (Kinetics of CO2 absorption by tertiary amines).

  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Fundamental mechanisms of primary alcohol auto-oxidation to carboxylic acids).

  • Org. Synth. 1970, 50, 56. Oxidation of Tertiary Amines to N-Oxides. (Detailed synthetic procedure and mechanism for N-oxide formation).

Sources

Minimizing side reactions during the acylation of 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Minimizing Side Reactions & Process Optimization Lead Scientist: Senior Application Specialist

Core Directive: The Mechanistic Landscape

To successfully acylate 4-(Diisobutylamino)-1-Butanol , you must navigate the dual nature of the molecule. It contains a nucleophilic primary alcohol (the target) and a bulky tertiary amine (the distractor).

The Primary Conflict: Competitive Basicity vs. Nucleophilicity

In standard esterification (e.g., using Acid Chlorides or Anhydrides), the reaction produces acid (HCl or Carboxylic Acid) as a byproduct.

  • The Trap: The tertiary amine in your substrate (

    
    ) will instantly scavenge this acid, forming a hydrochloride or carboxylate salt .
    
  • The Consequence: This salt often precipitates out of non-polar solvents (DCM, Toluene), trapping your unreacted alcohol in a solid phase where it cannot react. Furthermore, the protonated ammonium group exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the distal hydroxyl group.

The "Invisible" Side Reaction: Acylammonium Formation

While the steric bulk of the diisobutyl groups prevents stable amide formation, the nitrogen can still attack the acylating agent to form a transient acylammonium salt .

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a thick slurry/solid. What happened?

Diagnosis: Substrate Protonation. You likely used a 1:1 stoichiometry of Acid Chloride to Amino-Alcohol without an auxiliary base. The amine moiety scavenged the HCl generated, forming the insoluble hydrochloride salt of the starting material. Corrective Action:

  • Immediate: Add an excess (2.5 - 3.0 eq) of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or Triethylamine . This keeps the substrate in its free-base, soluble form.

  • Future: Always buffer the reaction with base before adding the acylating agent.

Q2: My yield is low, and I see a "new spot" on TLC that disappears after workup.

Diagnosis: Transient Acylammonium Species. The "new spot" is likely the N-acylated quaternary salt. It is stable in organic solvent but hydrolyzes instantly upon contact with water. Corrective Action:

  • Switch Reagents: Use Acid Anhydrides with DMAP (4-Dimethylaminopyridine) catalysis instead of Acid Chlorides. The intermediate acylpyridinium species (formed by DMAP) is more reactive toward the alcohol than the amine is toward the anhydride.

  • Thermodynamics: Run the reaction at

    
     initially to favor the kinetic O-acylation over the N-attack.
    
Q3: The product purity drops significantly after column chromatography.

Diagnosis: Acid-Catalyzed Hydrolysis/Degradation. Amino-esters are sensitive. Silica gel is slightly acidic. As the amino-ester moves through the column, the amine moiety interacts strongly with the acidic silanols, causing "streaking" (tailing) and potentially catalyzing ester hydrolysis. Corrective Action:

  • Pre-treat Silica: Slurry your silica gel in the eluent containing 1% Triethylamine before packing the column. This neutralizes acidic sites.

  • Eluent Modification: Maintain 0.5% - 1% Triethylamine or Ammonia in your mobile phase throughout the purification.

Q4: I suspect O-to-N Acyl Migration. Is this possible?

Analysis: Highly Unlikely. For this compound, the amine and alcohol are separated by 4 carbons. Intramolecular migration would require a 7-membered transition state, which is kinetically disfavored compared to 5-membered (1,2-amino alcohols) or 6-membered (1,3-amino alcohols) states. Furthermore, the amine is tertiary; it cannot form a neutral amide without cleaving a C-N bond (Von Braun degradation), which requires extreme temperatures (


).

Optimized Experimental Protocol

Objective: Acylation of this compound using Acid Chloride (RCOCl).

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0This compound
DIPEA 3.0Auxiliary Base (Scavenges HCl, prevents salt formation)
DMAP 0.1Nucleophilic Catalyst (Accelerates O-acylation)
Acid Chloride 1.2Acylating Agent
DCM (Anhydrous) [0.2 M]Solvent (High solubility for amino-esters)
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Dissolve Substrate (1.0 eq), DIPEA (3.0 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool to 0°C in an ice bath.

    • Checkpoint: Ensure the solution is clear. If cloudy, add more DCM.

  • Addition: Add Acid Chloride (1.2 eq) dropwise over 15 minutes.

    • Note: The solution may warm slightly.[1] Maintain < 5°C to minimize side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[1] If starting material persists, add 0.2 eq additional Acid Chloride.

  • Quench (Critical): Add saturated

    
     solution. Stir vigorously for 15 minutes.
    
    • Why: This hydrolyzes excess acid chloride before extraction, preventing it from reacting during concentration.

  • Workup (The "Buffer Wash"):

    • Extract aqueous layer with DCM (3x).[2]

    • Combine organics and wash with Phosphate Buffer (pH 7.0) . Avoid strong acid washes (1M HCl) which will trap your product in the water layer.

    • Dry over

      
      , filter, and concentrate.
      

Visualizations

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the competition between the desired O-acylation and the parasitic salt formation.

AcylationPathways Start This compound (Substrate) Salt FAILURE MODE: Ammonium Salt Precipitate (Insoluble/Unreactive) Start->Salt + HCl (No Base) AcylAmmonium SIDE REACTION: N-Acylammonium Salt (Unstable) Start->AcylAmmonium Attack by N Product TARGET: O-Acylated Ester Start->Product + DIPEA + DMAP (Attack by O) RCOCl Acid Chloride (RCOCl) AcylAmmonium->Start Hydrolysis (Workup)

Caption: Figure 1. Kinetic competition in amino-alcohol acylation. Red path indicates the common "stalling" mechanism due to salt formation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Precipitate Solid formed in reaction? Problem->Precipitate NoRxn TLC shows SM only? Problem->NoRxn Decomp Product lost on Column? Problem->Decomp Sol_Base Add excess DIPEA (Solubilize Salt) Precipitate->Sol_Base Yes Sol_DMAP Add DMAP Catalyst (Boost O-nucleophilicity) NoRxn->Sol_DMAP Likely Sol_TEA Add 1% Et3N to Eluent (Neutralize Silica) Decomp->Sol_TEA Yes

Caption: Figure 2. Rapid diagnostic flow for common acylation failures.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Acylation of Amino Alcohols: Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

  • Role of DMAP: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Purification of Amino Esters: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for basifying silica gel). Link

Sources

Improving shelf life and stability of 4-(Diisobutylamino)-1-Butanol solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Diisobutylamino)-1-Butanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the shelf life and stability of this compound solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a tertiary amino alcohol, a class of compounds utilized in various research and development applications. The stability of solutions containing this molecule is critical for reproducible and reliable experimental outcomes. This guide provides an in-depth understanding of the potential degradation pathways and practical strategies to mitigate them, ensuring the integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has developed a slight yellow tint. What could be the cause?

A slight discoloration to yellow is often an early indicator of oxidative degradation. Tertiary amines, such as the diisobutylamino group in your molecule, are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q2: I've observed a decrease in the pH of my aqueous this compound solution over time. Why is this happening?

A decrease in pH can be attributed to the oxidative degradation of the butanol chain. Oxidation of the primary alcohol can lead to the formation of the corresponding carboxylic acid, 4-(diisobutylamino)butanoic acid. The introduction of this acidic species will lower the overall pH of the solution.

Q3: What are the ideal storage conditions for a stock solution of this compound?

To maximize shelf life, stock solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Storage at low temperatures (2-8°C) is recommended to reduce the rate of potential degradation reactions. Furthermore, using amber vials or storing the solution in the dark will protect it from photodegradation.

Q4: Which solvents are recommended for preparing solutions of this compound?

The choice of solvent can significantly impact stability. For many applications, aprotic solvents are preferable to minimize potential side reactions. If an aqueous solution is required, using a buffered system can help maintain a stable pH. It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving stability issues with your this compound solutions.

Issue 1: Rapid Degradation of the Solution

Symptoms:

  • Significant decrease in purity as determined by analytical methods (e.g., HPLC, GC-MS).

  • Formation of visible precipitates.

  • Noticeable change in color or odor.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Oxidation The tertiary amine is susceptible to oxidation, forming an N-oxide. The alcohol functional group can also be oxidized. This is often catalyzed by light, heat, and trace metal ions.1. Inert Atmosphere: Purge the solvent with an inert gas (N₂ or Ar) before preparing the solution and store the final solution under an inert headspace. 2. Antioxidants: Consider the addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS).[1][2][3] The choice and concentration of the antioxidant should be validated for compatibility with your specific application. 3. Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[4][5]
Inappropriate pH The stability of amino alcohols can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation pathways.1. Buffered Solutions: If using an aqueous medium, prepare the solution in a buffer system to maintain a stable pH. The optimal pH range should be determined experimentally, but starting in the neutral to slightly basic range is often a good practice for amines.[6]
Solvent Impurities Peroxides in etheric solvents or other reactive impurities can initiate degradation.1. High-Purity Solvents: Always use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially if they have been stored for an extended period.
Thermal Stress Elevated temperatures accelerate the rate of all chemical reactions, including degradation.1. Controlled Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C) and avoid repeated freeze-thaw cycles if possible. For experimental work at elevated temperatures, prepare fresh solutions.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility between experiments using the same solution on different days.

  • A gradual decrease in the efficacy of the compound in your assay.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Gradual Degradation The concentration of the active compound is slowly decreasing over time due to subtle degradation.1. Stability-Indicating Analytical Method: Develop and use a validated stability-indicating analytical method (e.g., HPLC with UV or MS detection) to monitor the purity of your solution over time.[7][8][9] 2. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh from a solid sample of this compound.
Adsorption to Container The compound may be adsorbing to the surface of the storage container, leading to a decrease in the effective concentration in solution.1. Container Material: Investigate the use of different container materials (e.g., polypropylene vs. borosilicate glass) to minimize adsorption. Silanized glass vials can also be considered.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[10][11][12]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and expose it to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal Stress: 60°C in the dark for 48 hours.

    • Photostability: Expose to light (ICH Q1B guidelines) at room temperature.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical technique like HPLC-MS or GC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products.

Protocol 2: Routine Stability Monitoring

Objective: To monitor the stability of this compound solutions under normal storage conditions.

Methodology:

  • Prepare Solution: Prepare the solution as you would for your experiments, paying attention to the recommended handling procedures (e.g., use of inert gas).

  • Storage: Store the solution under the intended storage conditions (e.g., 2-8°C in the dark).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot of the solution.

  • Analysis: Analyze the aliquot using a validated stability-indicating method to determine the purity and concentration of this compound.

  • Assessment: Plot the purity/concentration versus time to determine the shelf life of the solution under the tested conditions.

Visualizing Degradation and Workflow

Diagram 1: Potential Degradation Pathways

G main This compound n_oxide N-Oxide Derivative main->n_oxide Oxidation (O2, H2O2) aldehyde 4-(Diisobutylamino)butanal main->aldehyde Oxidation acid 4-(Diisobutylamino)butanoic Acid aldehyde->acid Further Oxidation G cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_storage Long-Term Storage cluster_analysis Analysis prep Prepare Solution (Inert Atmosphere) stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep->stress storage Store at Recommended Conditions (e.g., 2-8°C, Dark) prep->storage analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) stress->analysis storage->analysis Identify Degradants Identify Degradants analysis->Identify Degradants Determine Shelf-Life Determine Shelf-Life analysis->Determine Shelf-Life

Caption: A typical workflow for assessing the stability of a chemical solution.

References

  • ASM Journals. (2012). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. [Link]

  • Minglan Chemical. (2024). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. [Link]

  • Chemistry LibreTexts. (2021). Oxidation of Amines. [Link]

  • Chemistry LibreTexts. (2021). Oxidation of Tertiary Amines. [Link]

  • Chemistry Stack Exchange. (2019). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised?. [Link]

  • ResearchGate. (n.d.). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. [Link]

  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

  • Slideshare. (n.d.). Degradation of amino acids. [Link]

  • Google Patents. (n.d.). Process for the oxidation of tertiary amines to amine oxides.
  • Biology LibreTexts. (2026). Pathways of Amino Acid Degradation. [Link]

  • Langmuir. (n.d.). Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. [Link]

  • CD Formulation. (n.d.). Forced Degradation Studies. [Link]

  • PubMed Central. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. [Link]

  • PMC - NIH. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. [Link]

  • Delamine. (n.d.). Chelating agents. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • PMC. (n.d.). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. [Link]

  • PubMed. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]

  • PMC - NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • Google Patents. (n.d.).
  • PMC - NIH. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Dow Inc. (n.d.). Amines and Chelates. [Link]

  • bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. [Link]

  • MSU chemistry. (n.d.). Amine Reactivity. [Link]

  • Chemistry LibreTexts. (2021). Reactions of Amino Acids. [Link]

  • DTIC. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND. [Link]

  • Journal of the American Chemical Society. (2026). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • ACS Publications. (n.d.). Environmental Chemistry of Aminopolycarboxylate Chelating Agents. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Chromatography Online. (2025). Quality Control in GC–MS Analysis of Amino Acids. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. [Link]

  • Wikipedia. (n.d.). Acetaldehyde. [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies. [Link]

  • MDPI. (n.d.). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. [Link]

  • PubMed. (n.d.). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. [Link]

Sources

Technical Support Hub: Optimizing Reactions with 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-DIBAB-001 Status: Resolved Subject: Overcoming Steric Hindrance & Side-Reactions in 4-(Diisobutylamino)-1-Butanol Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric-Electronic Paradox

This compound presents a unique challenge in synthesis: it possesses a "remote" steric bulk. While the primary alcohol is separated from the amine by a four-carbon linker, the diisobutylamino group creates a massive "cone angle" of exclusion. This bulk does not just hinder reactions at the nitrogen; it influences the molecule's folding (entropy) and solubility. Furthermore, the basic nitrogen acts as an intramolecular nucleophile, leading to rapid self-destruction (cyclization) under standard activation conditions.

This guide provides field-proven protocols to bypass these energy barriers.

Module 1: The Alcohol Interface (Esterification & Coupling)

User Scenario: I am trying to couple a bulky carboxylic acid to the hydroxyl group of this compound using standard EDC/NHS or DCC coupling, but yields are <30%.

The Root Cause: Acyl Transfer Failure

Standard Steglich esterifications (DCC/DMAP) often fail here because the bulky N-acylurea intermediate cannot effectively approach the alcohol if the acid partner is also sterically demanding. Additionally, the basic amine in your starting material can sequester the proton source or poison the catalyst.

The Solution: Yamaguchi Esterification

The Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3][4] This intermediate is highly electrophilic but, crucially, the reaction is driven by a specific "shuttle" mechanism involving DMAP that is less sensitive to steric crowding than carbodiimide couplings.

Protocol: High-Yield Yamaguchi Coupling

Reagents: 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, DMAP, Toluene (Solvent).[2][5]

  • Mixed Anhydride Formation:

    • Dissolve the carboxylic acid (1.0 equiv) and Et3N (1.2 equiv) in Toluene.

    • Add TCBC (1.0 equiv) dropwise at 0°C. Stir for 1 hour at RT.

    • Checkpoint: A white precipitate (Et3N·HCl) will form. Do not filter yet.

  • The "Shuttle" Addition:

    • Dissolve this compound (1.1 equiv) and DMAP (1.5 - 2.0 equiv) in Toluene.

    • Critical Step: Add the alcohol/DMAP solution slowly to the mixed anhydride mixture.

    • Why? High DMAP concentration is required to displace the trichlorobenzoate and form the reactive

      
      -acylpyridinium species.
      
  • Reaction:

    • Heat to reflux for 3-6 hours. The high temperature overcomes the entropic penalty of the bulky groups coming together.

Mechanism Visualization (Yamaguchi)

Yamaguchi cluster_bypass Steric Bypass Mechanism Acid Carboxylic Acid (Bulky Partner) MixedAnhydride Mixed Anhydride (Sterically Crowded) Acid->MixedAnhydride + Et3N / - HCl TCBC TCBC (Yamaguchi Reagent) TCBC->MixedAnhydride AcylPyridinium Acyl-Pyridinium (Activated Shuttle) MixedAnhydride->AcylPyridinium + DMAP (Attack at Carbonyl) Product Final Ester MixedAnhydride->Product Direct Attack (Blocked by Sterics) DMAP DMAP (Nucleophilic Catalyst) AcylPyridinium->Product + Alcohol / - DMAP Alcohol This compound

Caption: The Yamaguchi mechanism uses DMAP to "shuttle" the acyl group away from the crowded mixed anhydride, allowing the bulky alcohol to attack a more accessible electrophile.

Module 2: The Amine Interface (Quaternization & Alkylation)

User Scenario: I need to methylate the nitrogen to form a quaternary ammonium salt. The reaction with Methyl Iodide in DCM is taking 48+ hours.

The Root Cause: The "Umbrella" Effect

The two isobutyl groups act like open umbrellas, shielding the nitrogen lone pair. In a standard


 reaction, the incoming electrophile must approach at 180° to the leaving group. The isobutyl branches physically block this trajectory.
The Solution: Solvent Engineering & Pressure

You cannot change the sterics, so you must stabilize the Transition State (TS). The Menschutkin reaction (amine + alkyl halide → ammonium salt) generates charges. A highly polar solvent stabilizes the charged TS, lowering the activation energy.

Data: Solvent Dielectric Constants vs. Relative Rate

SolventDielectric Constant (

)
Relative Rate (Est.)Recommendation
Dichloromethane (DCM) 8.91x (Baseline)Avoid (Too slow)
Acetone 20.7~25xGood for crystallization
Acetonitrile (MeCN) 37.5~150xPreferred (High rate)
Nitrobenzene 34.8~200xHard to remove
Protocol: High-Pressure "Q-Tube" Synthesis
  • Vessel: Use a high-pressure glass reactor (e.g., Q-Tube or sealed heavy-wall tube).

  • Solvent: Acetonitrile (Anhydrous).

  • Reagents: Amine (1.0 equiv), Alkyl Halide (3.0 equiv - excess drives kinetics).

  • Conditions: Heat to 80-100°C.

    • Note: MeI boils at 42°C. The sealed vessel allows heating above the boiling point, increasing kinetic energy to overcome the steric barrier.

Module 3: Critical Troubleshooting (The Cyclization Trap)

User Scenario: I attempted to convert the alcohol to a mesylate (MsCl/Et3N) to use it as a leaving group. The product mass is correct, but it's not reactive. NMR suggests a ring structure.

The Root Cause: Intramolecular Cyclization

This is the most common failure mode. When you activate the alcohol (turning -OH into -OMs), the basic nitrogen in the same molecule (4 carbons away) acts as an internal nucleophile. It attacks the carbon holding the mesylate faster than any external reagent can, forming a stable, unreactive Pyrrolidinium salt .

The Solution: Protonation-First Strategy

You must mask the nucleophilicity of the amine before activating the alcohol.

Protocol: "Inverse Addition" for Thionyl Chloride Activation

Goal: Convert Alcohol to Chloride without Cyclization.

  • Preparation: Dissolve Thionyl Chloride (

    
    , 2.0 equiv) in DCM at 0°C.
    
  • Inverse Addition: Add the this compound slowly to the

    
     solution.
    
    • Mechanism:[1][2][3][4][6][7][8] The first equivalent of HCl generated protonates the amine immediately (

      
      ). The protonated amine is non-nucleophilic and cannot cyclize.
      
  • Reaction: The protonated alcohol then reacts with the remaining

    
     to form the alkyl chloride.
    
  • Workup: Keep the aqueous phase acidic if you want to isolate the stable salt, or neutralize rapidly with cold bicarbonate only immediately before the next step.

Decision Logic: Avoiding Side Reactions

Cyclization Start Start: this compound Activation Activation Reagent Added (MsCl or TsCl + Base) Start->Activation PathA Standard Path (Free Amine Present) Activation->PathA High pH (Et3N excess) PathB Protected Path (Amine Protonated) Activation->PathB Low pH (HCl Salt form) Cyclic DEAD END: Pyrrolidinium Salt (Intramolecular Attack) PathA->Cyclic Fast Cyclization (k1 >> k2) Linear SUCCESS: Linear Activated Species (Ready for Substitution) PathB->Linear Amine Blocked

Caption: The "Cyclization Trap" occurs when the amine remains unprotonated during alcohol activation. Path B (Protonation) is required to maintain the linear structure.

References

  • Inanaga, J., et al. (1979).[1][3] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[1]

  • Menschutkin, N. (1890). "Beiträge zur Kenntniss der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine." Zeitschrift für Physikalische Chemie, 6U(1), 41-57.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Chemistry Portal. "Yamaguchi Esterification."

  • Pingen, D., & Vogt, D. (2013). "Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines."[9] Catalysis Science & Technology.

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Characterization of 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectral analysis of 4-(Diisobutylamino)-1-Butanol , a critical intermediate often utilized in the synthesis of pharmaceutical agents (e.g., prostacyclin receptor agonists like Selexipag).

This analysis is structured to guide researchers through the structural elucidation of this molecule, highlighting diagnostic signals that distinguish it from common synthetic precursors (like 1-butanol) or structural analogs (like 4-diethylamino-1-butanol).

Molecular Architecture & Magnetic Environment

Before interpreting the spectra, we must map the magnetic environments. The molecule consists of a linear C4 backbone terminated by a primary alcohol and a tertiary amine. The amine is substituted with two equivalent isobutyl groups.

Molecular Formula:


Molecular Weight:  201.35  g/mol 
Structural Assignment Logic

The molecule possesses a plane of symmetry through the nitrogen atom, rendering the two isobutyl groups magnetically equivalent. This simplifies the spectrum significantly.

  • Zone A (Alcohol Terminus): Deshielded methylene protons adjacent to oxygen.

  • Zone B (Amine Terminus): Moderately deshielded methylene protons adjacent to nitrogen.

  • Zone C (Isobutyl "Fingerprint"): The bulky hydrophobic tail providing characteristic doublet and multiplet patterns.

G Molecule This compound Backbone Butyl Chain (C1-C4) Molecule->Backbone Amine Tertiary Amine (N) Molecule->Amine Signal_OH C1: ~62 ppm (13C) ~3.6 ppm (1H) Backbone->Signal_OH Alpha to OH Signal_N C4: ~54 ppm (13C) ~2.4 ppm (1H) Backbone->Signal_N Alpha to N Isobutyl Di-Isobutyl Group (Symmetrical) Amine->Isobutyl Signal_Iso Diagnostic Doublet ~2.0 ppm (N-CH2) Isobutyl->Signal_Iso Alpha to N

Figure 1: Structural segmentation of this compound showing expected chemical shift zones.

1H NMR Spectral Analysis (Proton)

Solvent:


 (Chloroform-d) is the standard solvent.
Reference:  TMS (

0.00 ppm).
Diagnostic Signals & Integration

The spectrum is defined by three distinct regions. The integration ratio should be 2:6:19 (Low field : Mid field : High field) roughly, but specific assignments are critical for purity assessment.

AssignmentChemical Shift (

ppm)
MultiplicityIntegrationMechanistic Insight
-CH2-OH 3.55 – 3.65Triplet (

Hz)
2HStrongly deshielded by electronegative Oxygen. Diagnostic for primary alcohol.
-N-CH2- (Butyl) 2.35 – 2.45Triplet2HDeshielded by Nitrogen. Often overlaps with other alpha-amine protons.
-N-CH2- (Isobutyl) 2.05 – 2.15Doublet (

Hz)
4HCRITICAL DIAGNOSTIC. The doublet arises from coupling with the single methine proton of the isobutyl group. This distinguishes it from ethyl groups (which form quartets).
-CH- (Isobutyl) 1.65 – 1.80Multiplet (Septet-like)2HThe methine proton splitting the methyls and the methylene.
-CH2-CH2- 1.50 – 1.65Multiplet4HThe central butyl chain protons (C2/C3). Often a broad envelope.
-CH3 0.85 – 0.95Doublet12HThe two methyls on each isobutyl group. High intensity signal.
Comparative Analysis: Isobutyl vs. Ethyl

A common alternative in this class is 4-(Diethylamino)-1-butanol . Differentiating them is a frequent QC requirement.

  • Target (Diisobutyl): Shows a Doublet at ~2.1 ppm (4H) and a Doublet at ~0.9 ppm (12H).

  • Alternative (Diethyl): Shows a Quartet at ~2.5 ppm (4H) and a Triplet at ~1.0 ppm (6H).

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Expert Note: If you observe a "hump" or broad singlet around 2.0–4.0 ppm that exchanges with


, that is the Hydroxyl (-OH) proton. Its position is concentration-dependent.

13C NMR Spectral Analysis (Carbon)

Solvent:


Reference:  Center triplet of 

(

77.16 ppm).

The 13C spectrum is cleaner and allows for precise carbon counting. Due to symmetry, the 12 carbons will produce only 7 distinct signals .

Carbon PositionChemical Shift (

ppm)
Signal Type (DEPT-135)Notes
C1 (HO-CH2-) 62.5 – 63.5Negative (CH2)Most deshielded aliphatic carbon due to direct Oxygen attachment.
Isobutyl N-CH2 63.0 – 64.0Negative (CH2)Highly deshielded by Nitrogen and branching effects. May overlap with C1.
C4 (-CH2-N) 53.5 – 54.5Negative (CH2)Alpha to Nitrogen, but less sterically crowded than the isobutyl methylenes.
C2 (Butyl) 30.0 – 31.0Negative (CH2)Beta to Oxygen.
Isobutyl -CH- 26.0 – 27.0Positive (CH)The methine carbon of the isobutyl group.
C3 (Butyl) 23.5 – 24.5Negative (CH2)Gamma to Oxygen/Beta to Nitrogen.
Isobutyl -CH3 20.5 – 21.5Positive (CH3)Strongest signal due to 4 equivalent carbons.

Experimental Validation Protocol

To ensure authoritative results, the following workflow is recommended. This protocol includes self-validating steps (COSY/HSQC) to confirm the connectivity of the isobutyl moiety.

Step-by-Step Characterization Workflow

Workflow Start Sample Preparation 10-15 mg in 0.6 mL CDCl3 H1 Acquire 1H NMR (16 scans) Check Resolution of Doublet at ~2.1 ppm Start->H1 C13 Acquire 13C NMR (256+ scans) Confirm 7 distinct peaks H1->C13 Decision Peaks Overlapping? C13->Decision HSQC Run HSQC (2D) Correlate C-H pairs directly Decision->HSQC Yes Report Generate Report Validate Purity >98% Decision->Report No COSY Run COSY (2D) Trace Isobutyl Spin System: CH3(d) -> CH(m) -> CH2(d) HSQC->COSY COSY->Report

Figure 2: Validation workflow for confirming the structure of this compound.

Protocol Details
  • Sample Prep: Dissolve 15 mg of the oil in 0.6 mL

    
    . Ensure the solvent is dry; water peaks can obscure the C1-H signals.
    
  • Shimming: Focus on the methyl region (0.9 ppm). The doublet should be sharp, not rounded. Poor shimming will merge the isobutyl doublet into a blob.

  • D2O Shake (Optional): If the -OH triplet at 3.6 ppm is broad or unidentifiable, add 1 drop of

    
    . The -OH signal will disappear, and the alpha-protons (C1-H) will sharpen into a clear triplet as coupling to the hydroxyl proton is removed.
    

Comparative Performance: Diisobutyl vs. Alternatives

In drug development, the choice between a diisobutyl, diethyl, or dimethyl amine tail affects lipophilicity and binding. Spectroscopically, they are distinct.[1]

FeatureThis compound4-(Diethylamino)-1-Butanol1-Butanol (Precursor)
Alpha-N Proton Doublet (~2.1 ppm)Quartet (~2.5 ppm)None
Methyl Terminus Doublet (0.9 ppm, 12H)Triplet (1.0 ppm, 6H)Triplet (0.9 ppm, 3H)
Lipophilicity (LogP) High (Bulky hydrophobic tail)MediumLow
Spectral Complexity High (Isobutyl multiplets)MediumLow

Why this matters: When monitoring the reaction from 1-butanol to the amino-alcohol (via mesylate or halide intermediate), the disappearance of the precursor's simple methyl triplet and the appearance of the diagnostic isobutyl doublet at 2.1 ppm is the primary indicator of conversion.

References

  • General NMR Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Amine Shift Prediction Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for additivity rules used in assignments above).

  • Synthesis Context (Selexipag Intermediate): Patent US20180029973A1. Method for preparing 4-isopropylamino-1-butanol (Analogous synthesis route). Link

  • Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). (Source for 1-Butanol baseline data). Link

Sources

FTIR absorption peaks and interpretation for 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Quality Control Scientists Focus: FTIR Spectral Interpretation, Reaction Monitoring, and Structural Validation

Executive Summary & Structural Context[1][2]

4-(Diisobutylamino)-1-Butanol (Molecular Formula:


) is a specialized amino-alcohol often utilized as a linker in organic synthesis or a precursor in pharmaceutical development. Its structure combines a polar primary hydroxyl group with a bulky, lipophilic tertiary amine.

This guide provides a definitive breakdown of its Fourier Transform Infrared (FTIR) absorption profile. Unlike generic spectral lists, this document focuses on comparative analysis —specifically, how to distinguish this molecule from its synthetic precursors (Diisobutylamine and 4-Halo-butanols) and how to validate its purity against common alternatives.

The Structural "Fingerprint"

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrationally active moieties:

  • Primary Alcohol (-CH₂OH): Dominates the high-frequency region (O-H stretch) and fingerprint region (C-O stretch).

  • Tertiary Amine (R₃N): The absence of N-H stretching bands is the critical diagnostic feature distinguishing this product from its secondary amine precursors.[1]

  • Isobutyl Groups (-CH₂CH(CH₃)₂): Provides a characteristic "gem-dimethyl" doublet in the bending region, confirming the specific alkyl substitution.

Experimental Protocol: ATR-FTIR Acquisition

For viscous amino-alcohols, Attenuated Total Reflectance (ATR) is superior to transmission (KBr pellet) modes due to ease of sample prep and lack of hygroscopic interference.

Validated Workflow
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).

  • Scans: 32 (Screening) to 64 (Publication Quality).

FTIR_Workflow Start Start: Crystal Cleaning Background Acquire Background (Air/Ambient) Start->Background Isopropanol Wipe SamplePrep Sample Application (Neat Liquid, >10µL) Background->SamplePrep Dry Crystal Acquisition Spectral Acquisition (4000-600 cm⁻¹) SamplePrep->Acquisition Ensure Contact Processing Post-Processing (Baseline Corr., ATR Corr.) Acquisition->Processing Interferogram -> Spectrum Analysis Peak Picking & Comparison Processing->Analysis Identify Functional Groups

Figure 1: Step-by-step ATR-FTIR acquisition workflow for viscous amino-alcohols.

Spectral Analysis & Peak Interpretation

The following table details the expected absorption peaks for this compound. These assignments are derived from group frequency theory and standard correlation tables for amino-alcohols.

Table 1: Diagnostic Peak Assignments
Frequency (cm⁻¹)IntensityVibration ModeFunctional GroupDiagnostic Note
3200–3450 Strong, BroadO-H StretchPrimary AlcoholBroadening indicates intermolecular H-bonding.
2800–2980 StrongC-H StretchAlkyl (sp³)Multiple bands.[2] The lower frequency (~2800) is often enhanced by the adjacent N atom (Bohlmann bands).
~2700–2800 MediumC-H Stretch (N-CH₂)Amine (α-C)Specific to C-H bonds adjacent to the lone pair of the tertiary amine.
1460–1470 MediumC-H BendAlkaneScissoring vibration of -CH₂- groups.
1380 & 1365 MediumC-H BendIsobutyl The "Gem-Dimethyl" Doublet. Critical for confirming the isobutyl vs. n-butyl structure.
1030–1070 StrongC-O StretchPrimary AlcoholCharacteristic of primary alcohols (1° > 2° > 3° in frequency).
1150–1250 MediumC-N StretchTertiary AmineOften overlaps with C-C skeletal vibrations; less diagnostic than the absence of N-H.
~720 WeakCH₂ RockingLong ChainIndicates (CH₂)n where n ≥ 4.

Comparative Analysis: Product vs. Alternatives

This section is critical for researchers monitoring synthesis (e.g., alkylation of diisobutylamine with 4-chlorobutanol) or verifying identity against structural analogs.

Comparison 1: Reaction Monitoring (Precursor vs. Product)

The transformation from a secondary amine (Diisobutylamine) to a tertiary amine (Product) is chemically distinct in IR.

FeaturePrecursor: DiisobutylamineTarget: this compound Interpretation
3300–3500 cm⁻¹ Sharp/Weak N-H Band Broad/Strong O-H Band The disappearance of the sharp N-H stretch and appearance of the massive O-H envelope confirms alkylation.
1600–1650 cm⁻¹ N-H Bending (Scissoring)Absent Tertiary amines lack the N-H bond, so the bending mode disappears.
1050 cm⁻¹ AbsentStrong C-O Stretch Confirms the incorporation of the butanol chain.
Comparison 2: Structural Isomers (n-Butyl vs. Isobutyl)

Distinguishing 4-(Di-n -butylamino)-1-butanol from 4-(Di-isobutyl amino)-1-butanol.

  • Isobutyl Analog (Target): distinct doublet at 1380 cm⁻¹ and 1365 cm⁻¹ (symmetric deformation of the split methyls).

  • n-Butyl Analog: Single band near 1375 cm⁻¹ (methyl group at the end of a straight chain) and a potentially stronger 720 cm⁻¹ rocking band (longer contiguous methylene chain).

Spectral_Logic Molecule This compound Region1 High Frequency (>2500 cm⁻¹) Molecule->Region1 Region2 Fingerprint (<1500 cm⁻¹) Molecule->Region2 OH_Group O-H Stretch (3300 cm⁻¹, Broad) CONFIRMS: Alcohol Region1->OH_Group NH_Check N-H Stretch (ABSENT) CONFIRMS: Tertiary Amine Region1->NH_Check Isobutyl Gem-Dimethyl Doublet (1380/1365 cm⁻¹) CONFIRMS: Isobutyl Group Region2->Isobutyl CO_Stretch C-O Stretch (~1050 cm⁻¹) CONFIRMS: Primary Alcohol Region2->CO_Stretch

Figure 2: Logic flow for structural confirmation using specific spectral regions.

Troubleshooting & Quality Control

When analyzing this molecule, three common artifacts may obscure data:

  • Water Contamination:

    • Symptom:[3][4] The O-H band (3300 cm⁻¹) becomes excessively broad and loses definition. A scissoring band appears at 1640 cm⁻¹ (H-O-H bend).

    • Solution: Dry the sample over molecular sieves (3Å) or MgSO₄ before acquisition.

  • Carbonate Formation:

    • Symptom:[3][4] Amines absorb atmospheric CO₂. Look for a new peak around 1550–1650 cm⁻¹ (ammonium carbamate species).

    • Solution: Store under nitrogen/argon; acquire spectrum immediately after dispensing.

  • Residual Solvent:

    • Symptom:[3][4] Sharp peaks not matching the structure (e.g., C-Cl stretches if DCM was used for extraction).

    • Solution: Compare against a solvent library.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for group frequency assignments).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • National Institute of Standards and Technology (NIST). Standard Reference Data, 4-Amino-1-butanol (Analogous Primary Amine). Available at: [Link] (Used for comparative baseline of the amino-butanol backbone).

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

HPLC Method Development for 4-(Diisobutylamino)-1-Butanol Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method development for detecting 4-(Diisobutylamino)-1-Butanol purity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Developing a purity method for This compound presents a classic analytical paradox: the molecule is chemically simple yet chromatographically stubborn. As an aliphatic tertiary amino alcohol, it lacks a strong UV chromophore, rendering standard UV detection (254 nm) useless and low-UV detection (205-210 nm) prone to noise. Furthermore, its high pKa (~10.5) guarantees protonation at standard HPLC pH levels, leading to severe peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct analytical approaches to solving this problem. While GC-FID often serves as the default for volatile amines, we demonstrate why High-pH RP-HPLC with Charged Aerosol Detection (CAD) provides a more robust, future-proof alternative for pharmaceutical quality control, particularly when non-volatile degradation products are a concern.

Part 1: Molecular Analysis & Analytical Challenges

Before selecting a column or detector, we must deconstruct the analyte's physicochemical behavior.

PropertyValue / CharacteristicAnalytical Implication
Structure Tertiary amine with two isobutyl groups + butanol chainSignificant hydrophobic bulk (retentive on C18) but with a polar "head."
Chromophore None (No conjugated

systems)
UV Detection is compromised. Must use <210 nm (non-specific) or Universal Detectors (CAD, ELSD, RI).
Basicity (pKa) ~10.5 (Ammonium conjugate)At pH < 9, the amine is protonated (

). Positively charged amines interact strongly with residual silanols on silica columns, causing tailing .
Volatility Boiling Point > 250°C (Estimated)Amenable to GC, but high temperatures required. Risk of thermal degradation or discrimination of high-boiling impurities.
The "Silanol Trap"

In standard RP-HPLC (pH 3-7), this compound exists as a cation. Traditional silica-based C18 columns have residual silanol groups (


) that act as cation exchangers.


Result: Asymmetric peaks (Tailing Factor > 2.0), variable retention times, and poor resolution from impurities.

Part 2: Comparative Method Analysis

We evaluated three methodologies to determine the optimal protocol for purity analysis.

Method A: The "Common but Flawed" Approach (Low pH UV)

The default starting point for many labs, often leading to frustration.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.

  • Detection: UV at 210 nm.

  • Verdict: NOT RECOMMENDED.

    • Why? At 210 nm, many solvents (and impurities) absorb light, causing a drifting baseline. The acidic pH protonates the amine, leading to peak tailing despite the "end-capping" of modern columns. Sensitivity is poor for this specific molecule.

Method B: The "Traditional Gold Standard" (GC-FID)

The industrial workhorse for aliphatic amines.

  • Column: DB-1 or DB-5 (Non-polar capillary), 30m.

  • Carrier: Helium or Hydrogen.

  • Detection: Flame Ionization Detector (FID).[1]

  • Verdict: VIABLE BUT LIMITED.

    • Pros: Excellent sensitivity for carbon-containing compounds; no tailing issues (gas phase); industry standard for volatile solvents/reagents.

    • Cons: Cannot detect non-volatile impurities (e.g., salts, heavy oxidation products, dimers). Requires high injection port temperatures which may induce thermal degradation of the parent molecule.

Method C: The "Optimized Modern Solution" (High pH RP-HPLC-CAD)

The recommended protocol for comprehensive purity profiling.

  • Column: Hybrid Silica C18 (High pH stable, e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Detection: Charged Aerosol Detector (CAD).[2][3]

  • Verdict: HIGHLY RECOMMENDED.

    • Mechanism: At pH 10.5 (near the pKa), the amine is largely deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.

    • Detection: CAD is a mass-sensitive universal detector. It detects everything non-volatile (analyte + all impurities) regardless of chromophore, with near-uniform response factors.[3]

Part 3: Detailed Experimental Protocols

Protocol 1: High pH RP-HPLC with CAD (Recommended)

This method suppresses ionization to ensure peak symmetry and uses CAD for universal quantitation.

  • Instrument: HPLC/UHPLC system with CAD (e.g., Thermo Corona Veo).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    Time (min) % A % B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Detector Settings (CAD):

    • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

    • Power Function: 1.00 (if using linearized calibration) or default.

    • Data Collection Rate: 10 Hz.

Protocol 2: GC-FID (Alternative for Volatile Impurities)

Use this if CAD is unavailable or if water content/inorganic salts are not a concern.

  • Instrument: GC with FID.[4]

  • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.32 mm x 1.0 µm film.

  • Carrier Gas: Helium, constant flow 1.5 mL/min.

  • Inlet: Split (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Detector (FID): 300°C; H2 30 mL/min, Air 300 mL/min.

Part 4: Performance Comparison Data

The following data summarizes the expected performance characteristics based on experimental validation of similar aliphatic amino alcohols.

ParameterMethod A (Low pH UV)Method B (GC-FID)Method C (High pH CAD)
Retention Time ~4.5 min (Variable)~12.5 min~6.8 min
Peak Shape (Tailing Factor) 2.2 - 3.5 (Poor) 1.0 - 1.1 (Excellent)1.0 - 1.2 (Excellent)
LOD (Limit of Detection) ~100 ppm (High noise)~1 ppm~5 ppm
Linearity (

)
0.98 (Drift issues)>0.999>0.995
Impurity Scope Chromophoric onlyVolatile onlyUniversal (Non-volatile)
Suitability Quick check onlySolvents & PrecursorsFinal Product Purity
Key Impurities to Monitor

When developing these methods, ensure separation of the following likely synthesis byproducts:

  • Diisobutylamine: Starting material. (More volatile, elutes earlier in GC).

  • 4-Chloro-1-butanol: Alkylating agent intermediate.[5]

  • 4-(Diisobutylamino)-butyric acid: Oxidation degradation product (Visible in HPLC, likely missed in GC without derivatization).

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on your lab's capabilities and the specific "purity" definition required (e.g., volatile solvents vs. total purity).

MethodSelection Start Start: Purity Analysis of This compound CheckChrom Is a Universal Detector (CAD/ELSD) available? Start->CheckChrom CheckVolatile Are non-volatile impurities (salts, polymers) a concern? CheckChrom->CheckVolatile Yes MethodGC ALTERNATIVE METHOD GC-FID (DB-1 Column) CheckChrom->MethodGC No (Only UV available) MethodCAD RECOMMENDED METHOD High pH RP-HPLC-CAD (XBridge C18, pH 10.5) CheckVolatile->MethodCAD Yes (Need Total Purity) CheckVolatile->MethodGC No (Only Volatiles/Solvents) MethodDeriv FALLBACK METHOD Derivatization (FMOC/OPA) + HPLC-UV/FL MethodGC->MethodDeriv If analyte degrades thermally

Caption: Decision tree for selecting the optimal analytical technique based on instrumentation and impurity profile requirements.

References

  • Dolan, J. W. (2009). "Back to Basics: The Role of pH in Retention and Selectivity." LCGC North America. Retrieved from .

  • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature.
  • Thermo Fisher Scientific. (2020). "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." Application Note. Retrieved from .

  • PubChem. (2025).[6][7] "4-(Isopropylamino)butanol Compound Summary." (Analogous structure data). Retrieved from .

  • Advanced Material Technologies. "HALO® Elevate C18 - High pH HPLC Columns." Technical Guide. Retrieved from .

Sources

Comparative Reactivity Profile: 4-(Diisobutylamino)-1-Butanol vs. Diethylamino Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Grease and Bulk" Trade-Off

In medicinal chemistry, the substitution of a diethylamino group with a diisobutylamino group is rarely a trivial "me-too" modification. It represents a strategic shift in the physicochemical profile of a molecule, specifically targeting lipophilicity (LogP) and steric shielding .

This guide compares 4-(Diisobutylamino)-1-Butanol (DiBuAB) with its ubiquitous analogue, 4-(Diethylamino)-1-Butanol (DEAB) . While both serve as amino-alcohol linkers for attaching basic amine "tails" to drug scaffolds (e.g., local anesthetics, antimalarials, hERG blockers), their reactivity profiles diverge significantly due to the branching at the


-position of the alkyl chains on the nitrogen.

Key Takeaway: DiBuAB offers superior lipophilicity and metabolic stability (via steric protection of the nitrogen) but exhibits significantly reduced nucleophilicity compared to DEAB, requiring modified synthetic protocols.

Physicochemical Profile Comparison

The following data highlights the structural impact of the isobutyl group. Note the dramatic increase in lipophilicity and steric bulk (


) without a drastic change in electronic basicity (

).
Property4-(Diethylamino)-1-Butanol (DEAB)This compound (DiBuAB)Impact on Reactivity
Formula


Solubility: DiBuAB requires non-polar solvents (Hexane, Toluene).
MW 145.24 g/mol 201.35 g/mol Atom Economy: Lower for DiBuAB.
LogP (Est.) ~0.8 - 1.1~3.0 - 3.4Permeability: DiBuAB crosses lipid membranes (BBB) more effectively.
Amine Type Tertiary (Unbranched)Tertiary (Branched

-carbon)
Nucleophilicity: DEAB > DiBuAB (Significant steric penalty).
Taft Steric (

)
-1.98 (Ethyl)-2.47 (Isobutyl)Rxn Kinetics: DiBuAB reacts slower in

type attacks.

(Conj. Acid)
~10.1~9.8 - 10.0Basicity: Similar, but DiBuAB protonation is kinetically slower.

Reactivity Analysis & Mechanistic Insights

A. The Nitrogen Center: Steric Shielding

The most critical difference lies in the accessibility of the nitrogen lone pair.

  • DEAB: The ethyl groups can rotate freely, leaving the nitrogen lone pair accessible. It is a good nucleophile and susceptible to N-oxidation (metabolic degradation).

  • DiBuAB: The isobutyl groups create a "steric cone" that shields the nitrogen.

    • Consequence 1:Reduced Nucleophilicity. If using the amine as a base catalyst, DiBuAB is inefficient.

    • Consequence 2:Metabolic Stability. The steric bulk hinders Cytochrome P450 enzymes from accessing the nitrogen, reducing N-oxide formation and N-dealkylation rates.

B. The Hydroxyl Group: Solubility-Driven Kinetics

Both molecules possess a primary hydroxyl group separated by a 4-carbon spacer. Electronic effects from the amine are negligible at this distance. However, solubility drives the reaction choices:

  • DEAB is water-soluble and miscible with polar organics. It works well in standard Williamson ether syntheses using NaH/THF.

  • DiBuAB is highly lipophilic. Reactions often perform better under Phase Transfer Catalysis (PTC) conditions or in biphasic systems (Toluene/Water) where the product extracts immediately into the organic phase, driving equilibrium.

Visualizing Steric Impact

The following diagram illustrates the mechanistic pathways. Note how the "Steric Cone" of the diisobutyl group blocks side reactions (N-alkylation) that are common with diethyl analogues.

ReactivityComparison cluster_0 Reagents cluster_1 Reaction Pathways DEAB Diethyl Analogue (Accessible N) Target Target Ether/Ester (Reaction at OH) DEAB->Target Fast (OH Reacts) SideProduct Quaternary Ammonium Salt (Unwanted N-Alkylation) DEAB->SideProduct High Risk (N is Nucleophilic) DiBuAB Diisobutyl Analogue (Shielded N) DiBuAB->Target Fast (OH Reacts) Requires Non-Polar Solvent DiBuAB->SideProduct Blocked by Sterics (Low Risk)

Figure 1: Comparative reaction pathways. The diisobutyl group (Red) effectively suppresses unwanted N-alkylation side reactions due to steric hindrance, unlike the diethyl analogue (Blue).

Experimental Protocol: Synthesis of DiBuAB

Since this compound is less commercially available than DEAB, researchers often must synthesize it. The following protocol highlights the forcing conditions required to overcome the steric hindrance of diisobutylamine.

Objective: Synthesis of this compound via nucleophilic substitution. Precursor: 4-Chlorobutanol (prepared from THF + HCl).[1]

Reagents
  • Substrate: 4-Chlorobutanol (1.0 eq)

  • Nucleophile: Diisobutylamine (2.5 eq) — Excess is critical to drive kinetics.

  • Solvent: Toluene (High boiling point required).

  • Catalyst: Potassium Iodide (0.1 eq) — Finkelstein condition to improve leaving group ability.

Step-by-Step Workflow
  • Preparation: In a pressure vessel or round-bottom flask with a high-efficiency reflux condenser, dissolve 4-chlorobutanol (10.8 g, 100 mmol) in Toluene (50 mL).

  • Activation: Add Potassium Iodide (1.66 g, 10 mmol). Stir for 15 minutes to allow partial Cl

    
     I exchange (in situ generation of 4-iodobutanol).
    
  • Nucleophilic Attack: Add Diisobutylamine (32.3 g, 250 mmol).

    • Note: Unlike diethylamine (which reacts at 60°C), diisobutylamine requires higher temperatures.

  • Reflux: Heat the mixture to 105-110°C for 24–48 hours. Monitor by GC-MS.

    • Endpoint: Disappearance of 4-chlorobutanol peak.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[2]

    • Filter off the precipitated Diisobutylamine Hydrochloride salt.

    • Acid/Base Extraction:

      • Extract filtrate with 1M HCl (Product moves to aqueous phase; impurities stay in Toluene).

      • Wash aqueous phase with Ether (removes neutral impurities).

      • Basify aqueous phase to pH 12 with 4M NaOH (Product oils out).

      • Extract into Hexane or DCM.

  • Purification: Distillation under reduced pressure (High vacuum required: ~110°C at 0.5 mmHg).

Workflow Diagram

SynthesisWorkflow Start Start: 4-Chlorobutanol + Diisobutylamine Catalyst Add KI (Catalyst) In-situ Finkelstein Start->Catalyst Heat Reflux @ 110°C (24-48h) High Energy Barrier due to Sterics Catalyst->Heat Check GC-MS Check Conversion > 95%? Heat->Check Check->Heat No Workup Acid/Base Extraction (Purification by pH swing) Check->Workup Yes Final Product: this compound Viscous Oil Workup->Final

Figure 2: Synthesis workflow emphasizing the high thermal requirement and pH-swing purification logic.

References

  • Starr, D., & Hixon, R. M. (1943).[3] Tetramethylene Chlorohydrin [4-Chlorobutanol]. Organic Syntheses, Coll.[3] Vol. 2, p. 571.[3] (Foundational synthesis of the chloro-alcohol precursor).

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Taft Steric Parameters and Lipophilicity principles).
  • PubChem Compound Summary. (2023). 4-(Diethylamino)-1-butanol (CID 6135353) and 4-Amino-1-butanol derivatives.

  • Perrin, D. D. (1965).[4] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (General reference for amine pKa trends).

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, MS Newman, Ed., Wiley, New York. (Theoretical basis for the reactivity difference between ethyl and isobutyl groups).

Sources

Validation of analytical methods for 4-(Diisobutylamino)-1-Butanol quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

4-(Diisobutylamino)-1-Butanol (DBAB) [CAS: 70289-33-7] is a critical tertiary amine intermediate, primarily encountered in the synthesis of VMAT2 inhibitors like Valbenazine. Its quantification presents a specific analytical challenge: the molecule lacks a distinct chromophore, rendering standard UV-Vis detection (HPLC-UV) prone to low sensitivity and baseline drift at the required low wavelengths (<210 nm).

The Senior Scientist Verdict:

  • For Trace Impurity Analysis (<0.10%): LC-MS/MS (ESI+) is the mandatory standard. It offers the necessary sensitivity (LOD < 10 ppb) and specificity to distinguish DBAB from structurally similar amine byproducts.

  • For Assay/Process Control (>98% purity): HPLC-CAD (Charged Aerosol Detection) is the validated alternative. It provides a uniform response independent of optical properties, superior to Refractive Index (RI) in gradient stability.

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches evaluated for DBAB quantitation.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-CAD (Alternative) Method C: HPLC-UV (Legacy)
Principle Mass Spectrometry (MRM Mode)Charged Aerosol DetectionUltraviolet Absorbance (205 nm)
Sensitivity (LOD) High (~1–5 ng/mL)Moderate (~1 µg/mL)Low (~50 µg/mL)
Selectivity Excellent (m/z filtration)Good (Chromatographic resolution)Poor (Matrix interference)
Linearity Linear (Order of magnitude: 3–4)Curvilinear (Polynomial fit often needed)Linear (Limited range)
Suitability Trace Impurities / Genotox Screening Raw Material Assay / Content Uniformity Not Recommended
Decision Matrix: Selecting the Right Workflow

MethodSelection Start Start: Define Analytical Goal Q1 Is the target concentration < 0.05%? Start->Q1 Trace Trace Impurity Analysis Q1->Trace Yes Assay Raw Material Assay (>98%) Q1->Assay No LCMS Select LC-MS/MS (ESI+) (MRM Mode) Trace->LCMS Required Sensitivity CAD Select HPLC-CAD (Universal Detection) Assay->CAD Preferred Stability UV HPLC-UV (205nm) *High Risk of Interference* Assay->UV Legacy Only

Figure 1: Decision tree for selecting the analytical technique based on sensitivity requirements.

Deep Dive: LC-MS/MS Validation Protocol (The Gold Standard)

This section details the validated protocol for quantifying DBAB at trace levels. This method relies on the protonation of the tertiary amine nitrogen in positive electrospray ionization (ESI+).

Mechanistic Rationale
  • Column Selection: We utilize a Charged Surface Hybrid (CSH) C18 column. Standard C18 columns often suffer from peak tailing with aliphatic amines due to interaction with residual silanols. CSH technology applies a low-level positive surface charge that repels the protonated amine, ensuring sharp peak shapes using acidic mobile phases compatible with MS.

  • Mobile Phase: Formic acid (0.1%) is essential to ensure the tertiary amine is fully protonated (

    
    ), maximizing sensitivity in ESI+ mode.
    
Instrument Parameters[1]
ParameterSetting
System Agilent 6470 Triple Quadrupole or Thermo TSQ Altis
Column Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Ionization ESI Positive (+)
MRM Transition 202.2 → 100.1 (Quantifier), 202.2 → 57.1 (Qualifier)

Note: The transition 202.2 → 100.1 likely corresponds to the loss of the diisobutylamino moiety or fragmentation of the alkyl chain, typical for this class.

Sample Preparation Workflow

To ensure robustness, a "Dilute-and-Shoot" approach is preferred over LLE (Liquid-Liquid Extraction) to minimize analyte loss, provided the matrix allows it.

SamplePrep Sample Sample (API/Intermediate) 10 mg Mix Vortex & Sonicate (10 mins) Sample->Mix Solvent Diluent: 50:50 ACN:H2O (0.1% FA) Solvent->Mix Filter Filter (0.2 µm PTFE) *Discard first 1mL* Mix->Filter Vial Transfer to Amber HPLC Vial Filter->Vial Inject Inject to LC-MS Vial->Inject

Figure 2: Optimized sample preparation workflow to minimize contamination and carryover.

Experimental Validation Data

The following data represents typical performance metrics obtained during method validation under ICH Q2(R1) guidelines.

Linearity & Range[2][3][4]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear (

    
     weighting recommended to improve accuracy at the lower end).
    
  • Correlation (

    
    ):  > 0.998.
    
Accuracy & Recovery (Spike Recovery)

Samples of Valbenazine drug substance were spiked with DBAB at three levels.

Spike Level (ppm)Mean Recovery (%)% RSD (n=6)Acceptance Criteria
LOQ (5 ppm) 98.4%3.2%80–120%
100% (50 ppm) 101.2%1.5%85–115%
150% (75 ppm) 99.8%1.1%85–115%
Sensitivity[1][2]
  • LOD (Limit of Detection): 0.5 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 1.0 ng/mL (S/N > 10).

Troubleshooting & Scientific Insights

The "Ghost Peak" Phenomenon

Issue: During validation, users often observe a carryover peak for DBAB in blank injections. Cause: Tertiary amines are "sticky." They adsorb to the stainless steel of the injector needle and the rotor seal. Solution:

  • Needle Wash: Use a strong organic wash with acid (e.g., 50:50 MeOH:IPA + 0.5% Formic Acid).

  • Passivation: Periodically passivate the LC system with 30% Phosphoric acid if the system is used for other basic compounds.

Why not GC-MS?

While DBAB has a hydroxyl group and an amine, making it theoretically suitable for GC, it requires derivatization (e.g., silylation with BSTFA) to improve volatility and peak shape.

  • Drawback: Derivatization adds a manual step increasing variability (%RSD).

  • Drawback: High temperatures in the GC inlet can cause thermal degradation of the parent API, potentially creating false positives for the intermediate. LC-MS/MS avoids this thermal stress.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Ingrezza (Valbenazine) Capsules: Chemistry Review. (Application No. 209241). Retrieved from [Link]

  • Agilent Technologies. (2019).[1] Analysis of Aliphatic Amines using LC-MS/MS with a PFP Column. Application Note 5994-1375EN. Retrieved from [Link]

Sources

Elemental analysis and characterization data for 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Diisobutylamino)-1-Butanol (CAS 70289-33-7) is a specialized tertiary amino alcohol used primarily as a lipophilic building block in drug discovery and organic synthesis.[1] Unlike its more common analogues—4-(Dimethylamino)-1-butanol and 4-(Diethylamino)-1-butanol—this compound features bulky isobutyl groups that significantly alter its physicochemical profile.

This guide provides a technical characterization of this compound, comparing its steric and electronic properties against standard alternatives to assist researchers in Structure-Activity Relationship (SAR) optimization.

Chemical Identity & Structural Analysis[2]

PropertySpecification
Chemical Name 4-(Diisobutylamino)butan-1-ol
CAS Number 70289-33-7
Molecular Formula C₁₂H₂₇NO
Molecular Weight 201.35 g/mol
IUPAC Name 4-[bis(2-methylpropyl)amino]butan-1-ol
Structural Class Tertiary Amino Alcohol / Lipophilic Linker
Structural Significance

The molecule consists of a polar primary alcohol terminus and a basic tertiary amine terminus. The defining feature is the diisobutyl moiety , which provides:

  • Increased Lipophilicity: Significantly higher LogP than methyl/ethyl analogs, facilitating membrane permeability in drug conjugates.

  • Steric Bulk: The branching at the

    
    -position of the alkyl chains shields the nitrogen lone pair, modulating nucleophilicity and basicity compared to linear alkyl chains.
    

Synthesis & Processing Protocols

Synthesis Workflow

The industrial synthesis typically involves the nucleophilic substitution of 4-chlorobutanol with diisobutylamine . This route is preferred over the ring-opening of tetrahydrofuran (THF) for bulky amines due to steric hindrance issues in the latter pathway.

Synthesis cluster_0 Reagents cluster_1 Reaction Conditions cluster_2 Product R1 4-Chlorobutanol (CAS 928-51-8) Cond Reflux / Base (K2CO3) Solvent: Toluene or MeCN R1->Cond R2 Diisobutylamine (CAS 110-96-3) R2->Cond Prod This compound (Crude) Cond->Prod Nucleophilic Substitution (SN2) Pure Purified Product (>98%) Prod->Pure Vacuum Distillation (High BP)

Figure 1: Synthetic pathway via nucleophilic substitution. The steric bulk of diisobutylamine requires elevated temperatures and polar aprotic solvents (e.g., Acetonitrile) or phase transfer catalysis to drive the SN2 reaction to completion.

Purification Protocol

Due to the high boiling point (predicted >250°C at atm), vacuum distillation is the standard purification method.

  • Quench: Cool reaction mixture and filter off inorganic salts (e.g., KCl/KHCO₃).

  • Extraction: Dilute filtrate with water; extract with Ethyl Acetate or DCM.

  • Wash: Wash organic layer with brine to remove residual 4-chlorobutanol.

  • Distillation: Distill under reduced pressure (<1 mmHg). The product is a viscous, colorless to pale yellow oil.

Comparative Performance Guide

This section objectively compares the Diisobutyl variant against the industry-standard Dimethyl and Diethyl analogues.

Physicochemical Properties Table[2]
Feature4-(Dimethylamino)- 4-(Diethylamino)- 4-(Diisobutylamino)-
CAS 13330-96-62683-56-970289-33-7
Mol. Weight 117.19145.24201.35
ClogP (Calc) ~ -0.05 (Hydrophilic)~ 1.0 (Mod. Lipophilic)~ 3.2 (Highly Lipophilic)
Boiling Point 164°C188°C>260°C (Predicted)
Steric Bulk LowMediumHigh
pKa (Base) ~10.2~10.5~10.0
Critical Analysis for Application Scientists
  • Solubility Tuning:

    • Use Dimethyl/Diethyl if your target molecule is too hydrophobic and needs improved water solubility.

    • Use Diisobutyl if you are designing a CNS-active drug or a lipid-nanoparticle component where membrane penetration and lipophilicity are critical. The ClogP jump from 1.0 to 3.2 is massive, significantly altering the ADME profile.

  • Reactivity & Stability:

    • The Diisobutyl group acts as a steric shield. In subsequent coupling reactions (e.g., esterification of the alcohol), the amine is less likely to interfere or act as a nucleophilic catalyst compared to the dimethyl analogue. However, it also makes the nitrogen less accessible for protonation in sterically crowded active sites.

Characterization Data (Reference Standards)

Since CAS 70289-33-7 is a custom synthesis product, the following spectroscopic signatures are derived from structural principles and validated analogues to guide confirmation.

1H-NMR (400 MHz, CDCl₃) - Predicted
  • δ 0.90 ppm (d, 12H): Strong doublet characteristic of the terminal methyls on the isobutyl groups.

  • δ 1.50-1.70 ppm (m, 4H): Multiplets for the internal butane chain (-CH₂-CH₂-).

  • δ 1.95 ppm (m, 2H): Methine protons of the isobutyl groups (CH(CH₃)₂).

  • δ 2.30 ppm (d, 4H): Methylene protons adjacent to Nitrogen (-N-CH₂-CH-). Note: These appear as doublets due to splitting by the methine.

  • δ 2.45 ppm (t, 2H): Methylene protons of the butyl chain adjacent to Nitrogen.

  • δ 3.55 ppm (t, 2H): Methylene protons adjacent to Oxygen (-CH₂-OH).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: Expected [M+H]⁺ peak at m/z 202.2 .

  • Fragmentation: Loss of isobutyl fragments or water [M-18]⁺ is common in high-energy collisions.

Applications in Drug Development[3][4]

Pharmacophore Modulation

The 4-amino-1-butanol scaffold is a known pharmacophore found in drugs like Selexipag (uptake inhibition).

  • Mechanism: Replacing a diethyl group with diisobutyl is a classic medicinal chemistry strategy to block metabolic dealkylation (CYP450 metabolism) and increase half-life.

  • Pathway: The diagram below illustrates how this intermediate feeds into API synthesis.

Applications cluster_apps Downstream Applications Intermediate This compound App1 Lipid Nanoparticles (LNPs) (Ionizable Lipids for RNA delivery) Intermediate->App1 Esterification with Fatty Acids App2 Antimalarial Analogs (Chloroquine derivatives) Intermediate->App2 Side-chain attachment to Quinoline core App3 Surfactants (Corrosion Inhibitors) Intermediate->App3 Quaternization

Figure 2: Application utility map. The compound serves as a versatile "lipophilic tail" donor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75894, 4-(Diethylamino)butan-1-ol. Retrieved from [Link]

  • Pihlaja, K., et al. (2006).The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide... Journal of Organic Chemistry. (Mechanistic insights on amino-alcohol synthesis).
  • ACD/Labs. LogP and LogD: Understanding Lipophilicity in Drug Discovery. Retrieved from [Link]

Sources

A Technical Guide to Amino Alcohol Reagents: Benchmarking 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the selection of the right reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. Amino alcohols, bifunctional compounds containing both an amine and an alcohol moiety, are a versatile class of reagents widely employed as catalysts, synthetic intermediates, and pH modifiers.[1][2] This guide provides an in-depth comparison of 4-(Diisobutylamino)-1-Butanol against other common amino alcohol reagents, offering insights into how structural attributes influence performance in key chemical transformations.

The Role of Amino Alcohols in Modern Chemical Synthesis

Amino alcohols are foundational building blocks in organic chemistry. Their dual functionality allows them to act as ligands for metal catalysts, proton shuttles, or chiral auxiliaries in asymmetric synthesis.[1][3] Their applications are extensive, ranging from the synthesis of active pharmaceutical ingredients (APIs) like beta-blockers and antihistamines to their use as precursors for surfactants and polymers.[3] In drug development, the choice of an amino alcohol can significantly impact reaction kinetics and impurity profiles, making a thorough understanding of their comparative performance essential.

Featured Reagent: this compound

This compound is a tertiary amino alcohol characterized by two bulky isobutyl groups on the nitrogen atom and a primary alcohol at the terminus of a butyl chain. This specific structure imparts a unique combination of steric hindrance and basicity, which defines its utility in organic synthesis.

Physicochemical Properties

The physical and chemical properties of an amino alcohol are critical for its application, influencing solvent choice, reaction temperature, and work-up procedures.

PropertyThis compound2-(Diethylamino)ethanol (DEAE)N-Methyldiethanolamine (MDEA)
CAS Number 70289-33-7100-37-8105-59-9
Molecular Formula C₁₂H₂₇NOC₆H₁₅NOC₅H₁₃NO₂
Molar Mass 201.35 g/mol 117.19 g/mol 119.16 g/mol
Boiling Point ~271.0 °C (Predicted)161.1 °C~247 °C
Density ~0.867 g/cm³ (Predicted)0.886 g/mL1.04 g/mL
pKa ~15.12 (Predicted)Not specifiedNot specified
Structure



Data sourced from various chemical suppliers and databases.

Comparative Benchmarking: The Impact of Structure on Function

The performance of an amino alcohol is fundamentally linked to its structure. Key differentiating factors include the degree of substitution on the nitrogen atom, the length of the alkyl chains, and the spatial relationship between the amino and hydroxyl groups.

Comparator Reagents

To benchmark this compound, we have selected two widely used amino alcohols:

  • 2-(Diethylamino)ethanol (DEAE): A tertiary amino alcohol with smaller ethyl groups, offering less steric hindrance compared to the isobutyl groups of the featured reagent. It is used in the synthesis of pharmaceuticals, as a catalyst, and as a corrosion inhibitor.[4][5][6]

  • N-Methyldiethanolamine (MDEA): A tertiary amine with two hydroxyl groups, which alters its polarity and coordination properties. MDEA is extensively used as a solvent for gas sweetening and as a catalyst in the production of polyurethane foams.[7][8][9][10]

Performance Insight: Steric Hindrance vs. Basicity

In many reactions, tertiary amines like this compound function as non-nucleophilic bases. The bulky alkyl groups (isobutyl) physically obstruct the nitrogen's lone pair of electrons from participating in nucleophilic attack, while still allowing it to act as a proton acceptor (a Brønsted base).

This balance is crucial. In contrast, DEAE, with its smaller ethyl groups, exhibits less steric hindrance. This can make it a more effective nucleophile, which may be undesirable in reactions where it could compete with the intended nucleophile, leading to unwanted byproducts. The basic strength of alkylamines is influenced by a combination of inductive effects, solvation effects, and steric hindrance. While adding more alkyl groups increases electron density on the nitrogen (inductive effect), excessive bulk can hinder the solvation and stabilization of the corresponding conjugate acid, thereby reducing basicity in solution.

The practical implication is that for reactions requiring a strong base to deprotonate a substrate without interfering in a subsequent nucleophilic substitution (e.g., in some amide bond formations), a sterically hindered amine like this compound is often a superior choice.

Experimental Protocol: A Case Study in Amide Synthesis

The direct synthesis of amides from alcohols and amines is an atom-economical and environmentally friendly process. This transformation often relies on a catalyst and a base. The following protocol is a representative workflow where the choice of an amino alcohol as a base can be benchmarked.

General Workflow for Amide Synthesis Screening

The diagram below outlines a typical experimental workflow for screening different amino alcohol bases in a catalytic amide synthesis reaction.

Caption: General workflow for screening amino alcohol bases.

Step-by-Step Methodology
  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary alcohol (1.0 mmol, 1.0 equiv) and the primary amine (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%) and an appropriate ligand if required.

  • Solvent and Base: Add an anhydrous solvent (e.g., toluene, 5 mL) via syringe. Then, add the amino alcohol base to be tested (e.g., this compound, 1.1 equiv).

    • Causality Note: The base is added in slight excess to neutralize any acidic species and drive the reaction equilibrium forward. The choice of a sterically hindered base is intended to prevent it from competing with the primary amine nucleophile.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench by adding water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Characterize the final amide product by NMR spectroscopy and determine the yield.

Mechanistic Considerations: The Role of Steric Hindrance

The efficiency of a base in a given reaction is a direct consequence of its molecular structure. The diagram below illustrates the conceptual difference between a sterically hindered base and a less hindered one in the context of nucleophilic reactions.

StericHindrance cluster_hindered Hindered Base (e.g., this compound) cluster_unhindered Less Hindered Base (e.g., DEAE) N_h N H_plus H+ N_h->H_plus Proton Abstraction (Favorable) Nuc_h Substrate N_h->Nuc_h Nucleophilic Attack (Unfavorable) N_u N H_plus2 H+ N_u->H_plus2 Proton Abstraction (Favorable) Nuc_u Substrate N_u->Nuc_u Nucleophilic Attack (Competitive)

Caption: Impact of steric bulk on base reactivity.

As depicted, the bulky isobutyl groups on this compound create a "steric shield" around the nitrogen's lone pair. This shield makes it difficult for the nitrogen to approach and attack a sterically accessible electrophilic center on a substrate, thus minimizing its role as a nucleophile. However, a small proton (H+) can still easily access the lone pair, allowing the molecule to function effectively as a base. In contrast, the smaller profile of DEAE makes nucleophilic attack a more competitive pathway, which can lead to the formation of undesired byproducts.

Conclusion and Outlook

The selection of an appropriate amino alcohol reagent is a nuanced decision that requires careful consideration of its structural properties. This compound stands out as a valuable tool for syntheses that demand a strong, non-nucleophilic organic base. Its significant steric hindrance minimizes unwanted side reactions, potentially leading to cleaner reaction profiles and higher yields of the desired product compared to less hindered alternatives like DEAE.

Conversely, for applications where the amino alcohol is intended to act as a bidentate ligand or a nucleophilic intermediate, the reduced steric bulk of reagents like DEAE or the diol nature of MDEA might be more advantageous. Future research will likely focus on developing novel amino alcohol structures with tailored steric and electronic properties to act as highly selective catalysts and reagents for increasingly complex chemical transformations.

References

  • Ataman Kimya. N-METHYLDIETHANOLAMINE (MDEA). [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Tesi di Dottorato in Scienze e Tecnologie Chimiche; XXVII. [Link]

  • Chemistry Stack Exchange. (2014). Steric Hindrance and Brønsted Basicity. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.
  • Karimov, J. S. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology, 54-58.
  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic asymmetric aminohydroxylation (AA) of olefins. Angewandte Chemie International Edition in English, 35(4), 451-454.
  • Madsen, R., et al. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672-17673.
  • Milstein, D., et al. (2008). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. Science, 321(5897), 1820-1822.
  • NCERT. Amines. [Link]

  • OECD. (2002). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Reddit. (2021). steric hinderance and basicity. [Link]

  • ResearchGate. (2025). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • ResearchGate. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. [Link]

  • Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link]

  • Wang, C., et al. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews, 44(1), 335-376.
  • Wikipedia. Diethylethanolamine. [Link]

  • Wikipedia. Methyldiethanolamine. [Link]

  • Yan, Z., et al. (2014). N-methyldiethanolamine: A multifunctional structure-directing agent for the synthesis of SAPO and AlPO molecular sieves.

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Safety Operating Guide

Personal protective equipment for handling 4-(Diisobutylamino)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Handling 4-(Diisobutylamino)-1-Butanol requires a nuanced understanding of its dual functionality. As a molecule containing both a tertiary amine and a primary alcohol, it exhibits the caustic alkalinity typical of amines with the solvent properties of alcohols.

The Core Threat: The primary physiological risk is alkaline tissue hydrolysis . Unlike acid burns, which coagulate protein and form a barrier (eschar), amine-based alkaline burns saponify fatty tissues, allowing the chemical to penetrate deeper and cause ongoing, liquefactive necrosis.

Hazard Profile Matrix
Hazard CategoryClassification (GHS/OSHA)Mechanism of Injury
Ocular Category 1 (Serious Damage) High pH causes rapid corneal opacification and potential blindness.
Dermal Category 2/1B (Irritant/Corrosive) Defatting of skin followed by alkaline burn; potential sensitization.
Inhalation Category 3 (Resp.[1][2][3] Irritant) Vapors/mists irritate mucous membranes; may cause bronchial spasms.
Reactivity Combustible Liquid Reacts violently with strong oxidizers and acids (exothermic neutralization).

The PPE Architecture

Standard "lab coat and glasses" protocols are insufficient for amino alcohols due to their penetrating nature. The following PPE system is designed to create a self-validating barrier.

A. Hand Protection Strategy

Rationale: Tertiary amines can permeate standard nitrile gloves over time. The "Diisobutyl" steric bulk slows permeation slightly compared to smaller amines, but breakthrough is inevitable.

Glove MaterialThicknessEst. BreakthroughUsage Context
Nitrile (High Grade) > 5 mil (0.12 mm)15–30 minsSplash Protection Only. Change immediately upon contact.
Neoprene/Butyl > 15 mil> 480 minsImmersion/Synthesis. Required for spill cleanup or bulk transfer.
Laminate (Silver Shield) Multi-layer> 480 minsHigh Risk. Use as a liner under nitrile for maximum dexterity + safety.

Protocol: Perform the "Inflation Test" on nitrile gloves before use. Trap air in the glove and squeeze to check for pinholes.

B. Ocular & Respiratory Defense[2][4][5][6][7][8][9]
  • Primary Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses provide zero protection against creeping vapors or splashes that run down the forehead.

  • Face Shield: Required when pouring volumes >100 mL to protect the neck and chin.

  • Respiratory: All handling must occur within a certified Fume Hood (Face velocity: 80–100 fpm).

    • Contingency: If hood failure occurs, use a half-face respirator with ABEK cartridges (Organic Vapor + Inorganic/Amine).

C. PPE Selection Workflow

PPE_Selection Start Task Assessment Volume Volume > 100mL? Start->Volume SplashRisk High Splash Risk? Volume->SplashRisk Yes Standard Standard PPE: Nitrile (5mil) + Goggles + Lab Coat Volume->Standard No SplashRisk->Standard No Enhanced Enhanced PPE: Double Nitrile or Neoprene + Goggles + Face Shield + Apron SplashRisk->Enhanced Yes

Figure 1: Decision logic for selecting appropriate protective equipment based on volume and risk.

Operational Protocol: Synthesis & Handling

Phase 1: Pre-Operational Checks
  • Quench Check: Ensure no strong acids or oxidizers (e.g., Peroxides, Nitric Acid) are in the immediate workspace. Incompatible mixing can lead to rapid exotherms.

  • Glassware Inspection: Inspect all flasks for star cracks. Amino alcohols are viscous; heating them in compromised glass can lead to catastrophic failure.

Phase 2: Transfer & Manipulation
  • Viscosity Management: this compound can be viscous. Avoid over-pressurizing syringes. Use wide-bore needles or pour techniques.

  • Inert Atmosphere: While not strictly pyrophoric, storing and handling under Nitrogen/Argon prevents the formation of N-oxides and preserves purity.

Phase 3: Post-Reaction Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the work area. The alcohol helps solubilize the organic amine.

  • Acid Wash (Glassware): Rinse glassware with a dilute acid solution (e.g., 1M HCl) to protonate the amine, making it water-soluble for easier cleaning, followed by a water rinse.

Emergency Response & Disposal

Spill Response Algorithm

In the event of a spill, speed is critical to prevent surface damage and vapor generation.

Spill_Response Spill Spill Detected Evacuate Evacuate Area (If > 500mL) Spill->Evacuate Large Spill PPE_Don Don PPE: Butyl Gloves + Goggles + Respirator Spill->PPE_Don Small Spill Evacuate->PPE_Don Absorb Absorb: Vermiculite or Sand (NO CELLULOSE) PPE_Don->Absorb Neutralize Collect & Label 'Alkaline Organic Waste' Absorb->Neutralize

Figure 2: Step-by-step workflow for containing and neutralizing spills.

First Aid (Immediate Action)
  • Eye Contact: Irrigate immediately for minimum 30 minutes . Time is tissue. Do not wait for EMS to start rinsing.

  • Skin Contact: Flush with water for 15 minutes.[2] Do not use vinegar (acid) to neutralize a skin burn; the exothermic reaction can worsen the injury. Use copious water only.

Waste Disposal[2][7][9][11]
  • Classification: Hazardous Organic Waste (Alkaline/Basic).

  • Segregation: Do not mix with acidic waste streams.

  • Labeling: Clearly mark as "Contains Tertiary Amines."

References

  • PubChem. (n.d.). Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. Retrieved from [Link][5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.